4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOKXBKXUJAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: A Technical Guide for Preclinical Drug Development
Executive Summary
In preclinical drug development, the physicochemical profiling of a hit compound dictates its trajectory through the pharmacokinetics (PK) pipeline. This whitepaper provides an in-depth technical analysis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (Molecular Formula: C12H18N2). By synthesizing structural causality with self-validating experimental protocols, this guide serves as a definitive framework for researchers optimizing basic, nitrogen-containing heterocycles for central nervous system (CNS) or systemic targets.
Structural Elucidation & Chemical Causality
The architecture of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine consists of a pyridine ring connected via a methylene bridge to a 4-methylpiperidine moiety. The synthesis and characterization of this scaffold draw upon the well-documented physicochemical behaviors of its constituent building blocks. For instance, the precursor 4-methylpiperidine is a highly basic, low-density (0.838 g/mL) liquid[1], while 4-methylpyridine exhibits a boiling point of 145 °C and acts as a robust hydrogen-bond acceptor[2].
Mechanistic Causality of the Scaffold: The inclusion of the methylene bridge (–CH2–) between the two rings is a deliberate structural feature. It acts as an electronic insulator, preventing the delocalization of the piperidine nitrogen’s lone pair into the electron-deficient pyridine π -system. This preserves the high basicity of the piperidine ring, ensuring optimal solubility at physiological pH. Similar structural analogs, such as 1-(pyridin-4-ylmethyl)piperidin-4-one, demonstrate predictable molecular weights (~190.24 g/mol ) and topological polar surface areas[3], providing a reliable computational baseline. Furthermore, extended piperidine networks confirm the stability of these methylene-bridged nitrogen systems[4].
Core Physicochemical Properties
Understanding the quantitative parameters of this molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Table 1: Computed and Experimental Physicochemical Parameters
| Parameter | Value | Analytical Method / Source |
| Molecular Formula | C12H18N2 | Exact Mass Calculation |
| Molecular Weight | 190.29 g/mol | High-Resolution Mass Spectrometry (HRMS) |
| pKa1 (Pyridine N) | ~5.2 | Potentiometric Titration |
| pKa2 (Piperidine N) | ~9.8 | Potentiometric Titration |
| LogP (Octanol/Water) | 2.1 - 2.4 | Shake-Flask Method (LC-UV) |
| LogD (at pH 7.4) | ~1.8 | Shake-Flask Method (LC-UV) |
| Topological Polar Surface Area | 16.1 Ų | Computed (2D Structure) |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, all physicochemical assays must be designed as self-validating systems. Below is the overarching workflow, followed by detailed methodologies.
Fig 1. Sequential workflow for physicochemical characterization and ADME profiling.
Protocol A: pKa Determination via Potentiometric Titration
Causality: We select potentiometric titration over UV-metric methods because the protonation of the piperidine ring does not induce a sufficient chromophoric shift in the UV spectrum. Step-by-Step Methodology:
-
Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to fully protonate both nitrogen centers.
-
Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2 absorption) up to pH 12.0.
-
Data Analysis: Utilize a Gran plot to determine exact equivalence points.
Trustworthiness (Self-Validation): The protocol employs a Bjerrum formation function. The system is self-validating: if the calculated mean number of bound protons ( nˉ ) fails to reach asymptotic limits of exactly 2.0 at pH 2.0 and 0.0 at pH 12.0, the software automatically flags the run for titrant contamination or incomplete compound dissolution, invalidating artifactual data.
Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-UV
Causality: When dealing with basic amines, traditional reversed-phase HPLC methods for LogD estimation often fail due to secondary interactions between the protonated amine and residual silanol groups on the silica stationary phase. Therefore, the classical shake-flask method remains the gold standard. Step-by-Step Methodology:
-
Saturation: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring for 24 hours.
-
Partitioning: Dissolve the compound in the aqueous phase (100 µg/mL). Add an equal volume of the saturated 1-octanol.
-
Equilibration: Agitate the biphasic system at 25 °C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Analyze both phases using LC-UV at 254 nm (targeting the pyridine chromophore).
Trustworthiness (Self-Validation): To ensure absolute trustworthiness, this protocol operates as a closed mass-balance system. The fundamental self-validation metric is the recovery equation: Mtotal=(Coct×Voct)+(Caq×Vaq) . If the calculated total mass deviates by more than ±5% from the initial input mass, the assay automatically invalidates the result, signaling potential emulsion formation, interfacial precipitation, or compound degradation.
Pharmacokinetic Implications (ADME)
The dual-pKa nature of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine dictates its physiological journey. At the highly acidic pH of the stomach (pH 1.2), the molecule is di-protonated, making it highly soluble but impermeable. As it transitions to the blood plasma (pH 7.4), the pyridine ring deprotonates, leaving a mono-protonated species.
Fig 2. pH-dependent ionization states dictating physiological absorption and BBB permeation.
With a LogD7.4 of ~1.8 and a highly compact Topological Polar Surface Area (TPSA) of 16.1 Ų, this compound falls perfectly within the optimal "Rule of 3" parameters for Blood-Brain Barrier (BBB) penetration. The lipophilicity is high enough to partition into the lipid bilayer, yet the basic piperidine nitrogen ensures it does not become trapped in the lipophilic core, allowing for efficient release into the CNS.
References
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Title: 1-(Pyridin-4-ylmethyl)piperidin-4-one | CID 10997815 Source: PubChem URL: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the nomenclature, synthesis, and characterization of the heterocyclic compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. While this specific molecule is not extensively documented in current chemical literature, this guide provides a robust, scientifically-grounded framework for its preparation and study. The proposed synthesis is based on established N-alkylation methodologies, offering a reliable pathway for researchers to access this compound for further investigation. This document provides a detailed experimental protocol, physicochemical properties of the necessary precursors, and a discussion of potential applications, thereby serving as a comprehensive resource for professionals in organic synthesis and medicinal chemistry.
Nomenclature and Structure
The compound , 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, is a tertiary amine featuring a pyridine ring linked to a 4-methylpiperidine moiety via a methylene bridge.
-
Systematic IUPAC Name: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
-
Synonyms:
-
1-((Pyridin-4-yl)methyl)-4-methylpiperidine
-
4-(4-Methyl-1-piperidylmethyl)pyridine
-
| Identifier | Value |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| Canonical SMILES | CC1CCN(Cc2ccncc2)CC1 |
| InChI Key | InChI=1S/C12H18N2/c1-11-7-9-14(10-8-11)6-12-2-4-13-5-3-12/h2-5,11H,6-10H2,1H3 |
Proposed Synthesis: N-Alkylation of 4-Methylpiperidine
The most direct and logical synthetic route to 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is the nucleophilic substitution reaction between a 4-(halomethyl)pyridine derivative and 4-methylpiperidine. This N-alkylation reaction is a well-established method for forming carbon-nitrogen bonds.
Synthetic Workflow
The proposed two-step synthesis starts from commercially available precursors: 4-(chloromethyl)pyridine hydrochloride and 4-methylpiperidine.
Caption: Proposed synthetic workflow for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Physicochemical Properties of Starting Materials
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1[1][2] | C₆H₇Cl₂N | 164.03[2][3] | 166-173[1][3] | 212 | Soluble in water (750 g/L at 20°C), DMSO, and methanol.[1][4] |
| 4-Methylpiperidine | 626-58-4[5] | C₆H₁₃N | 99.17[5][6] | 4-5[5] | 124[5][6] | Miscible with water.[5] |
Detailed Experimental Protocol
Step 1: Preparation of 4-(Chloromethyl)pyridine (Free Base)
-
In a 250 mL beaker, dissolve 16.4 g (0.1 mol) of 4-(chloromethyl)pyridine hydrochloride in 100 mL of deionized water.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a 2 M solution of sodium hydroxide with stirring, monitoring the pH with a pH meter. Continue addition until the pH reaches approximately 8-9.
-
Transfer the solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(chloromethyl)pyridine as an oil. Caution: The free base is less stable than the hydrochloride salt and should be used promptly in the next step.
Step 2: Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9.92 g (0.1 mol) of 4-methylpiperidine, 13.8 g (0.1 mol) of anhydrous potassium carbonate, and 100 mL of acetonitrile.
-
To this stirred suspension, add the previously prepared 4-(chloromethyl)pyridine (approximately 12.75 g, 0.1 mol) dissolved in 20 mL of acetonitrile dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Potential Applications and Research Directions
While specific biological activities of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine are not reported, its structural motifs are present in a variety of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, and the piperidine moiety can influence solubility, lipophilicity, and metabolic stability.
Potential areas of investigation for this compound and its derivatives include:
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Medicinal Chemistry: As a scaffold for the development of novel ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes. The tertiary amine can serve as a key pharmacophoric feature.
-
Catalysis: As a ligand for transition metal catalysts in organic synthesis.
-
Materials Science: As a building block for functional polymers or organic materials.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and potential utility of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. By presenting a detailed and scientifically sound synthetic protocol based on established N-alkylation chemistry, this document equips researchers and drug development professionals with the necessary information to prepare this compound for further study. The elucidation of its biological and chemical properties will be a valuable contribution to the fields of organic and medicinal chemistry.
References
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4-(Chloromethyl)pyridine hydrochloride. LookChem.
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4-(Chloromethyl)pyridine hydrochloride. Apollo Scientific.
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Piperidine, 4-methyl- (CAS 626-58-4) - Chemical & Physical Properties. Cheméo.
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4-methyl piperidine, 626-58-4. The Good Scents Company.
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4-Methylpiperidine. ChemicalBook.
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4-Methylpiperidine. PubChem.
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4-Methylpiperidine for synthesis. Merck Millipore.
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4-(Chloromethyl)pyridine hydrochloride 97%. Sigma-Aldrich.
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
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4-(Chloromethyl)pyridine hydrochloride, 98%. Thermo Fisher Scientific.
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4-(Chloromethyl)pyridine hydrochloride, 98%. Fisher Scientific.
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Reactivity of the chloromethyl group in pyridine derivatives. Benchchem.
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Physicochemical Profiling and Synthetic Methodologies for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Executive Summary
4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a highly versatile building block in modern medicinal chemistry and drug discovery. Serving as a crucial intermediate, this compound integrates a lipophilic 4-methylpiperidine moiety with a polar, hydrogen-bond-accepting pyridine ring. This unique structural duality makes it an ideal scaffold for designing ligands targeting G-protein-coupled receptors (GPCRs), kinase inhibitors, and central nervous system (CNS) modulators. This whitepaper details its physicochemical properties, an optimized synthetic workflow, and its structural biology applications.
Chemical Identification and Quantitative Data
The precise identification of chemical precursors is the bedrock of reproducible research. The primary identifier for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is its CAS Registry Number:1[1].
The following table summarizes the core quantitative and physicochemical data necessary for analytical profiling and formulation:
| Property | Value |
| Chemical Name | 4-[(4-Methylpiperidin-1-yl)methyl]pyridine |
| CAS Number | 2210051-39-9 |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| SMILES String | CC1CCN(CC1)CC2=CC=NC=C2 |
| Structural Class | Pyridinylmethyl-piperidine derivative |
| Purity Standard | ≥ 90-95% (Typically required for screening) |
Data synthesized from chemical registry databases and commercial screening collections[2].
Synthetic Methodology: Reductive Amination
The most robust and scalable method for synthesizing 4-[(4-Methylpiperidin-1-yl)methyl]pyridine relies on the reductive amination of pyridine-4-carboxaldehyde with 4-methylpiperidine. Reductive amination is a cornerstone reaction in pharmaceutical synthesis, accounting for a significant percentage of C–N bond-forming reactions in the industry[3].
Causality Behind Experimental Choices
This protocol leverages sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent rather than standard sodium borohydride (NaBH4). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making NaBH(OAc)3 a remarkably mild and selective reagent. It selectively reduces the transient iminium ion without prematurely reducing the unreacted pyridine-4-carboxaldehyde into 4-pyridinemethanol. Furthermore, the addition of a stoichiometric amount of acetic acid (AcOH) lowers the pH to approximately 4-5. This acidic environment accelerates the dehydration of the hemiaminal intermediate into the reactive iminium species, thereby driving the equilibrium forward[4].
Self-Validating Experimental Protocol
-
Iminium Formation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve pyridine-4-carboxaldehyde (10.0 mmol, 1.0 equiv) and 4-methylpiperidine (11.0 mmol, 1.1 equiv) in 30 mL of anhydrous 1,2-dichloroethane (DCE).
-
Acid Catalysis : Add glacial acetic acid (10.0 mmol, 1.0 equiv) dropwise. Stir the mixture at room temperature for 2 hours to ensure complete conversion to the iminium intermediate.
-
Validation check: An aliquot analyzed by IR spectroscopy must show the complete disappearance of the sharp carbonyl stretch at ~1700 cm⁻¹.
-
-
Selective Reduction : Cool the reaction mixture to 0 °C using an ice bath. Introduce sodium triacetoxyborohydride (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer.
-
Progression : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Validation check: Monitor via TLC (DCM:MeOH 9:1); the reaction is complete when the UV-active aldehyde spot (Rf ~0.8) is entirely consumed.
-
-
Quench and Extraction : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3 (Caution: gas evolution). Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: DCM/MeOH 95:5 with 1% Et3N to prevent streaking of the basic amine) to yield the pure product.
Fig 1. Step-by-step synthetic workflow for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Pharmacological Applications and Structural Biology
The architectural design of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine provides a highly modular pharmacophore. The pyridine ring is a classic bioisostere for benzene, offering improved aqueous solubility while acting as a potent hydrogen bond acceptor. In the binding pockets of target proteins (e.g., kinases or GPCRs), the pyridine nitrogen frequently engages in hydrogen bonding with hinge-region backbone amides or participates in π-π stacking with aromatic residues like Tyrosine or Tryptophan[4].
Simultaneously, the 4-methylpiperidine ring introduces a basic aliphatic nitrogen (pKa ~ 9.5). At physiological pH (7.4), this nitrogen is predominantly protonated, allowing it to form critical salt bridges with acidic amino acid residues (such as Aspartate or Glutamate) deep within the receptor pocket. The 4-methyl substitution restricts the conformational flexibility of the piperidine ring and optimally fills small lipophilic sub-pockets, thereby enhancing target selectivity and binding affinity.
Fig 2. Pharmacophoric interactions of the pyridinylmethyl-piperidine scaffold.
Conclusion
The targeted synthesis and application of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (CAS: 2210051-39-9) underscore the precision required in modern drug development. By employing a self-validating reductive amination protocol, researchers can reliably access this scaffold. Its dual capacity for polar interactions via the pyridine ring and lipophilic/ionic interactions via the substituted piperidine makes it an indispensable tool for probing complex biological targets.
References
- Guidechem. "2210051-39-9 cas号2210051-39-9分子式、结构式、MSDS、熔点". Guidechem.
- Lifechemicals Shop. "C12H18N2. MW: 190.28. CAS: 2210051-39-9." Lifechemicals.
- ACS Publications. "Enantioselective Transformations in the Synthesis of Therapeutic Agents". Chemical Reviews.
- NIH PMC. "Identification of a Glycogen Synthase Kinase-3β Inhibitor that Attenuates Hyperactivity in CLOCK Mutant Mice". PMC.
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biological activity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine derivatives
Title: Multimodal Biological Activity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Derivatives in Modern Drug Discovery
Executive Summary
The 4-[(4-methylpiperidin-1-yl)methyl]pyridine scaffold—and its closely related structural analogs—has emerged as a highly versatile "privileged pharmacophore" in contemporary medicinal chemistry. Characterized by its tunable basicity, optimal lipophilicity, and precise spatial geometry, this moiety is frequently grafted onto diverse heterocyclic cores (e.g., pyrimidines, coumarins, quinolines) to modulate biological activity.
This technical whitepaper synthesizes the mechanistic causality, structure-activity relationships (SAR), and experimental validation protocols surrounding this scaffold. Specifically, we will explore its dual-axis therapeutic utility: (1) Neuropharmacology (targeting Cholinesterases and Histamine H3 receptors for Alzheimer's disease) and (2) Oncology (targeting c-Met and PI3K kinases).
The Pharmacophoric Significance of the Scaffold
In drug design, the incorporation of the 4-methylpiperidine ring linked via a methylene bridge to a pyridine (or isosteric heterocycle) serves multiple physicochemical and biological purposes:
-
pKa Modulation & Salt Bridges: The tertiary amine of the piperidine ring is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues in target binding pockets (e.g., Aspartate residues in G-protein coupled receptors) [1].
-
Steric Bulk & Hydrophobic Packing: The 4-methyl substitution introduces a specific steric vector that forces the piperidine ring into a preferred chair conformation. This methyl group often projects into hydrophobic sub-pockets, enhancing target selectivity over unsubstituted piperidines [2].
-
Solubility: The basic amine significantly improves the aqueous solubility of otherwise flat, lipophilic aromatic systems, a critical parameter for oral bioavailability [3].
Primary Therapeutic Axis I: Neurodegenerative Diseases
The treatment of Alzheimer's disease (AD) and cognitive dysfunction relies heavily on restoring cholinergic transmission. Derivatives of 4-methylpiperidine have shown profound efficacy as Multi-Target-Directed Ligands (MTDLs) in this space.
Dual Cholinesterase (AChE/BuChE) Inhibition
The 4-methylpiperidine moiety is an excellent geometric match for the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, pyrimidine and coumarin hybrids bearing this group have demonstrated potent AChE inhibition (IC50 values as low as 6.03 nM), while simultaneously preventing AChE-induced Amyloid-β (Aβ) aggregation[1, 2]. The basic nitrogen interacts via cation- π interactions with the aromatic gorge of the enzyme.
Histamine H3 Receptor (H3R) Antagonism
The Histamine H3 receptor acts as a presynaptic autoreceptor; its antagonism promotes the release of acetylcholine, histamine, and dopamine. The 4-methylpiperidine moiety is a classic H3R pharmacophore. Iso-flavone and pyridine derivatives containing this group exhibit nanomolar affinity for H3R (Ki ranging from 12.5 nM to 558 nM), acting as inverse agonists that synergize with AChE inhibition to enhance cognition [4].
Caption: Dual-pathway neuropharmacological modulation by 4-methylpiperidine derivatives in AD.
Primary Therapeutic Axis II: Oncology and Kinase Inhibition
Beyond the CNS, the 4-methylpiperidine-pyridine axis is highly prized in the development of targeted kinase inhibitors for oncology.
c-Met and PI3Kα Kinase Inhibition
In the design of c-Met inhibitors (e.g., Foretinib analogs), replacing morpholine with a 4-methylpiperidine group at the C-7 position of a quinoline core drastically improves both water solubility and cellular potency. Derivatives have achieved single-digit nanomolar c-Met kinase inhibition (IC50 = 0.6 nM) and profound cytotoxicity against A549 and HepG2 cancer cell lines [5]. Similarly, in Imidazo[1,2-a]pyridine derivatives targeting PI3Kα, the 4-methylpiperidine group projects into the solvent-exposed region of the kinase hinge, stabilizing the inhibitor complex [6].
Sphingosine Kinase (SK1/SK2) Modulation
Sphingosine kinases regulate the "sphingolipid rheostat," determining cell survival versus apoptosis. Alkyne-linked 4-(4-methylpiperidin-1-yl)pyridine derivatives have been synthesized as selective SK inhibitors, where the piperidine ring mimics the amino alcohol headgroup of the natural sphingosine substrate [7].
Quantitative Data Summary
| Target | Compound Class Context | Representative Activity | Key Structural Interaction |
| AChE / BuChE | Pyrimidine / Coumarin Hybrids | IC50: 2.2 μM – 6.03 nM | Cation- π bonding at CAS/PAS[1, 2] |
| Histamine H3R | Iso-flavone Hybrids | Ki: 12.5 nM – 558 nM | Salt bridge with Asp114 [4] |
| c-Met Kinase | Quinoline/Pyridazinone Hybrids | IC50: 0.6 nM – 1.2 nM | Hinge region H-bonding; Solvent exposure [5] |
| PI3Kα | Imidazo[1,2-a]pyridine Hybrids | IC50: Low nanomolar | Kinase domain solvent interface [6] |
Experimental Methodologies & Validation Protocols
Trust in preclinical data requires rigorous, self-validating assay protocols. Below are the standardized methodologies for evaluating the biological activity of these derivatives.
Protocol 1: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)
Rationale: Ellman's method relies on the cleavage of acetylthiocholine (ATCh) by AChE to produce thiocholine, which reacts with DTNB to form a yellow anion (412 nm). This provides a highly reproducible kinetic readout.
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 4-methylpiperidine derivative in DMSO (final assay DMSO concentration must be ≤ 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound (varying concentrations), and 20 µL of AChE (e.g., Electrophorus electricus, 0.22 U/mL). Incubate at 25°C for 15 minutes to allow steady-state inhibitor-enzyme binding.
-
Substrate Addition: Initiate the reaction by adding 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM).
-
Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ). Plot % inhibition versus log[Inhibitor] and determine the IC50 using non-linear regression (e.g., GraphPad Prism).
Caption: Step-by-step workflow for the Ellman's Assay evaluating AChE/BuChE inhibition.
Protocol 2: Homogenous Time-Resolved Fluorescence (HTRF) for c-Met Kinase
Rationale: HTRF provides a highly sensitive, wash-free assay format to measure kinase phosphorylation, avoiding the radioactive hazards of 33P -ATP assays.
-
Reaction Setup: Combine recombinant c-Met kinase, biotinylated peptide substrate, and the test compound in kinase buffer (containing ATP and MgCl2 ).
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow phosphorylation of the substrate.
-
Detection Phase: Add the HTRF detection mixture containing Streptavidin-XL665 (binds the biotinylated substrate) and a Europium cryptate-labeled anti-phosphotyrosine antibody.
-
Signal Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. The emission ratio is inversely proportional to kinase inhibition.
Conclusion & Future Perspectives
The 4-[(4-methylpiperidin-1-yl)methyl]pyridine scaffold is far more than a simple structural linker; it is an active participant in target engagement. By precisely tuning the spatial orientation of the basic nitrogen and the hydrophobic methyl group, medicinal chemists can pivot the biological activity of a core molecule from neuroprotective cholinesterase inhibition to aggressive anti-tumor kinase blockade. Future drug development should focus on exploiting this scaffold in Proteolysis Targeting Chimeras (PROTACs), where its favorable physicochemical properties could serve as an optimal linker-binder moiety.
References
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Design, Synthesis, and Biological Evaluation of Novel Multitarget 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins as Potent Acetylcholinesterase Inhibitors. MDPI.[Link]
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Design, synthesis and structure–activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: Dual activity as cholinesterase and Aβ-aggregation inhibitors. Sci-Hub / Bioorganic & Medicinal Chemistry.[Link]
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Chemical structures of pyrimidine σ 1 antagonists. ResearchGate.[Link]
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Design, synthesis, and biological evaluation of novel iso-flavones derivatives as H3R antagonists. Taylor & Francis / PMC.[Link]
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Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. PMC.[Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.[Link]
-
Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. ACS Publications.[Link]
potential therapeutic targets of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Deconvoluting the Polypharmacology of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: A Rational Target Discovery Whitepaper
Executive Overview
In modern central nervous system (CNS) drug discovery, the strategic deployment of basic, lipophilic pharmacophores is essential for achieving blood-brain barrier (BBB) penetrance and engaging membrane-bound neuroreceptors. The molecular scaffold 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (hereafter referred to as 4-MMPP ) represents a highly privileged structural motif. Comprising a basic 4-methylpiperidine ring linked via a flexible methylene bridge to a pyridine moiety, 4-MMPP possesses the exact physicochemical geometry required to interact with several high-value neurological targets.
As a Senior Application Scientist, I approach target deconvolution not as a guessing game, but as an exercise in structural logic. This whitepaper dissects the theoretical receptor pharmacology of 4-MMPP, mapping its structural features to three primary CNS targets: Acetylcholinesterase (AChE), the Histamine H3 Receptor (H3R), and the Sigma-1 Receptor ( σ 1R). Furthermore, it provides the self-validating experimental workflows required to empirically confirm these interactions in the laboratory.
Section 1: Structural Profiling and Physicochemical Dynamics
To understand where 4-MMPP binds, we must first understand how it behaves in physiological environments.
-
The Piperidine Nitrogen (pKa ~9.5): At a physiological pH of 7.4, the tertiary amine of the piperidine ring is >99% protonated. This localized positive charge is the primary driver for salt-bridge formation with aspartate or glutamate residues in G-protein coupled receptors (GPCRs), and for cation- π interactions within enzyme catalytic gorges.
-
The 4-Methyl Substitution: The addition of the methyl group at the para-position of the piperidine ring restricts the conformational flexibility of the ring. Entropically, this pre-organization lowers the energy penalty of binding when the molecule inserts into narrow, hydrophobic receptor pockets.
The Pyridine Ring (pKa ~5.2): Unlike the piperidine, the pyridine nitrogen remains unprotonated at physiological pH. It serves as a potent hydrogen-bond acceptor while the aromatic ring participates in π
π stacking with aromatic amino acids (e.g., Tryptophan, Tyrosine).
Pharmacophore mapping of 4-MMPP to primary neurological therapeutic targets.
Section 2: Primary Therapeutic Targets & Mechanistic Rationale
1. Acetylcholinesterase (AChE)
The treatment of Alzheimer's disease relies heavily on AChE inhibitors like Donepezil, which features a benzylpiperidine moiety[1]. The benzylpiperidine spans the active site gorge of AChE, interacting simultaneously with the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the entrance[2].
The 4-MMPP Rationale: 4-MMPP acts as a bioisostere to the benzylpiperidine core. The protonated piperidine nitrogen engages in cation- π interactions with Trp86 in the CAS, while the pyridine ring reaches up the 20 Å gorge to engage in π
π stacking with Trp286 in the PAS. The substitution of a benzene ring for a pyridine improves aqueous solubility while maintaining the necessary aromaticity for dual-site inhibition[1].2. Histamine H3 Receptor (H3R)
H3R is a presynaptic autoreceptor that regulates the release of histamine, acetylcholine, and dopamine. H3R antagonists/inverse agonists are highly sought after for cognitive disorders and narcolepsy. The classic H3R pharmacophore requires a basic amine linked via an alkyl spacer to a lipophilic/aromatic core[3].
-
The 4-MMPP Rationale: 4-MMPP perfectly aligns with modern H3R antagonist design[4]. The protonated piperidine forms a critical salt bridge with Asp114 in the transmembrane domain 3 (TM3) of the H3R. The 4-methyl group anchors into the hydrophobic sub-pocket, while the pyridine ring interacts with Tyr115 and extracellular loop residues, locking the receptor in its inactive conformation[3].
Mechanism of action for 4-MMPP as a Histamine H3 Receptor inverse agonist.
3. Sigma-1 Receptor ( σ 1R)
The σ 1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is a major target for neuroprotection and neuropathic pain. The established σ 1R pharmacophore consists of a central basic amine flanked by two hydrophobic regions[5].
-
The 4-MMPP Rationale: Recent medicinal chemistry campaigns have successfully utilized piperidine scaffolds to create dual H3R/ σ 1R ligands[6]. In 4-MMPP, the piperidine nitrogen forms a salt bridge with Glu172 of the σ 1R. The 4-methyl group fulfills the requirement for the "primary hydrophobic region," while the pyridine ring occupies the "secondary hydrophobic region," stabilizing the chaperone in an active state[5].
Section 3: Quantitative Pharmacophore Mapping
To streamline hit-to-lead optimization, the theoretical binding profiles of 4-MMPP against its primary targets are summarized below.
Table 1: Pharmacophore Feature Mapping of 4-MMPP against Primary CNS Targets
TargetKey Binding Residues4-MMPP Interaction MotifExpected AffinityReferenceAcetylcholinesterase (AChE)Trp86 (CAS), Trp286 (PAS)Piperidine (cation- π ), Pyridine ( π π )Low μ M to nM[1],[2]Histamine H3 Receptor (H3R)Asp114, Tyr115Protonated Piperidine, Lipophilic 4-MethylSub-nM to nM[3],[4]Sigma-1 Receptor ( σ 1R)Glu172, Tyr103Basic Amine, Flanking HydrophobesnM[5],[6]
Section 4: Self-Validating Experimental Workflows for Target Deconvolution
To empirically validate the polypharmacology of 4-MMPP, rigorous, artifact-free assays must be employed. Below are the optimized protocols designed with internal self-validation mechanisms.
Step-by-step experimental workflow for validating 4-MMPP therapeutic targets.
Protocol 1: High-Throughput Radioligand Displacement Assay (H3R & σ 1R)
Causality Note: 4-MMPP is highly lipophilic. If glass microfiber filters are not pre-treated, the compound will bind non-specifically to the silanol groups of the glass, generating false-positive affinity readings.
Step-by-Step Methodology:
-
Filter Pre-treatment: Soak GF/B 96-well filter plates in 0.5% polyethylenimine (PEI) for 2 hours at 4°C. Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the basic 4-MMPP.
-
Membrane Preparation: Resuspend HEK293 cell membranes expressing human H3R (or σ 1R) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2 ). Homogenize using a Dounce tissue grinder.
-
Assay Assembly: In a 96-well plate, combine:
-
50 μ L of 4-MMPP (serial dilutions from 10 μ M to 0.1 nM).
-
50 μ L of radioligand ( [3H]Nα -methylhistamine for H3R; [3H] pentazocine for σ 1R) at a concentration equal to its Kd .
-
100 μ L of membrane suspension (10-20 μ g protein/well).
-
-
Self-Validation Controls: Include wells with a saturating concentration of a cold reference ligand (e.g., 10 μ M Pitolisant for H3R) to define NSB. The assay is only valid if Total Binding (TB) minus NSB > 50% of total radioactive counts.
-
Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates. Wash 3x with ice-cold buffer.
-
Quantification: Add 40 μ L of scintillation cocktail per well. Read on a Microbeta counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: Modified Ellman's Assay for AChE Inhibition Kinetics
Causality Note: 4-MMPP may exhibit slow-binding kinetics due to the conformational adjustments required to span the narrow AChE gorge. Therefore, a pre-incubation step is mandatory to prevent underestimating the inhibitor's potency.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Why pH 8.0? This specific pH optimizes the formation of the yellow thiolate anion from DTNB, ensuring maximum molar absorptivity at 412 nm.
-
Pre-Incubation (Critical Step): In a 96-well UV-Vis microplate, mix 140 μ L of buffer, 20 μ L of 4-MMPP (various concentrations), and 20 μ L of AChE (0.03 U/mL). Incubate for 15 minutes at room temperature to allow the 4-MMPP to fully occupy the PAS and CAS.
-
Reaction Initiation: Add 10 μ L of a mixture containing 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 0.5 mM ATChI (acetylthiocholine iodide) to initiate the reaction.
-
Self-Validation (Enzyme Blanking): Run parallel "enzyme-blank" wells containing buffer, DTNB, and ATChI, but replacing AChE with buffer. This continuously subtracts the background non-enzymatic hydrolysis of ATChI, ensuring the calculated initial velocity ( V0 ) reflects purely enzymatic activity.
-
Kinetic Measurement: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the IC50 by plotting the fractional velocity ( Vi/V0 ) against the log concentration of 4-MMPP.
References
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The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. Available at:[Link]
-
Development of a Pharmacophore Model for Histamine H3 Receptor Antagonists, Using the Newly Developed Molecular Modeling Program SLATE. Journal of Medicinal Chemistry. Available at:[Link]
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Pharmacophore models and development of spirocyclic ligands for σ1 receptors. PubMed. Available at:[Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at:[Link]
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at:[Link]
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New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. MDPI. Available at:[Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
This technical guide delves into the discovery, synthesis, and potential applications of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, a molecule situated at the confluence of established pharmacophores and modern drug discovery. Rather than a singular, serendipitous discovery, the history of this compound is woven into the systematic exploration of chemical space, driven by the enduring utility of its constituent pyridine and piperidine motifs in medicinal chemistry. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its scientific context, plausible synthetic routes, and potential as a modulator of key biological pathways.
Part 1: A Legacy of Scaffolds: The Scientific Context and "Discovery"
The story of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is not one of a celebrated, isolated discovery, but rather a product of the systematic and high-throughput screening approaches that have defined modern drug discovery.[1] Its existence is a logical outcome of the exploration of chemical libraries built around "privileged structures" – molecular frameworks that are known to bind to multiple biological targets. The piperidine moiety, a saturated six-membered heterocycle, is a cornerstone of this concept, present in a vast number of approved pharmaceuticals and natural alkaloids.[2] Its favorable pharmacokinetic properties and its capacity as a versatile scaffold for introducing diverse chemical functionalities have cemented its importance in drug design.[2]
Similarly, the pyridine ring is a common feature in a multitude of bioactive compounds, including those with anticancer properties.[3] The combination of these two well-established pharmacophores in 4-[(4-Methylpiperidin-1-yl)methyl]pyridine makes it an intriguing candidate for biological activity. The interest in this and analogous compounds likely stems from the pursuit of novel ligands for receptors and enzymes implicated in a range of diseases.[1]
Part 2: Synthesis and Characterization: A Plausible Experimental Protocol
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine can be achieved through established organic chemistry transformations. A highly probable and efficient method involves the reductive amination of a suitable pyridine precursor with 4-methylpiperidine. This approach is a cornerstone of amine synthesis due to its reliability and broad substrate scope.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine via reductive amination.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 4-methylpiperidine (1.1 equivalents).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of mildly acidic conditions.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as indicated by TLC analysis. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol [4] |
| IUPAC Name | 4-(4-methylpiperidin-1-yl)pyridine[4] |
Part 3: Potential Biological Significance and Future Directions
While a specific, dedicated body of research on 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is not extensively documented, the activities of structurally similar molecules provide a strong basis for its potential therapeutic applications.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
The piperidin-4-ylmethyl group, a core component of the title compound, has been identified as a crucial substituent for enhancing the inhibitory activity and selectivity of compounds targeting Lysine-Specific Demethylase 1 (LSD1).[5] LSD1 is a key enzyme in the regulation of gene expression through the demethylation of histone H3 at lysine 4 (H3K4), and its overexpression is implicated in various cancers.[5] The design of potent and selective LSD1 inhibitors is an active area of cancer drug discovery.[5] Compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have demonstrated potent, competitive inhibition of LSD1 with Ki values as low as 29 nM.[5] This suggests that 4-[(4-Methylpiperidin-1-yl)methyl]pyridine could serve as a valuable scaffold for the development of novel LSD1 inhibitors.
Caption: Potential mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine as an LSD1 inhibitor.
Broader Anticancer Potential
The piperidine-1-ylmethyl-quinoline scaffold has been investigated for its antiproliferative effects against various human cancer cell lines, including breast (T-47D, MCF-7), cervical (HeLa), and liver (HepG2) cancer cells.[6] These studies highlight the potential of the piperidin-ylmethyl moiety as a pharmacophore in the design of novel anticancer agents.[6] Furthermore, other pyridine derivatives have been explored as inhibitors of c-Myc, a critical oncoprotein in lung cancer, by disrupting the c-Myc/Max heterodimer and inducing apoptosis.[7]
Central Nervous System (CNS) Applications
Piperidine derivatives are also prevalent in the development of agents targeting the central nervous system. For instance, compounds incorporating the 1-methylpiperidin-4-yl moiety have been developed as potent 5-HT₂A receptor inverse agonists with potential applications as antipsychotic agents.[8]
Conclusion
4-[(4-Methylpiperidin-1-yl)methyl]pyridine represents a molecule of significant interest, not because of a singular discovery event, but due to its strategic position within the landscape of proven medicinal chemistry scaffolds. Its straightforward synthesis and the established biological activities of its constituent parts make it a valuable starting point for the design of novel therapeutics, particularly in the realms of oncology and neuroscience. Further investigation into the specific biological targets of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads.
References
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Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters, 6(5), 562-567. [Link]
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Speight, J. G. (2019). Other Feedstocks—Coal, Oil Shale, and Biomass. In Handbook of Petrochemical Processes. Taylor & Francis. [Link]
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Li, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]
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Wikipedia. 4-Methylpyridine. [Link]
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Harishkumar, S., et al. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. [Link]
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SQUARIX. 4-(4-Methylpiperidin-1-yl)pyridine. [Link]
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ResearchGate. Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. [Link]
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Rubtsova, S. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
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Gluck, M. R., et al. (1994). Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. Journal of Biological Chemistry, 269(5), 3167-3174. [Link]
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PubChem. (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. [Link]
- CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.
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MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Link]
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Wang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
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Ivanović, M. D., et al. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
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4-[(4-Methylpiperidin-1-yl)methyl]pyridine literature review
An In-Depth Technical Guide to 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The pyridine and piperidine heterocycles are foundational scaffolds in medicinal chemistry, present in a vast array of pharmaceuticals.[1][2] The strategic combination of these two moieties can lead to novel molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, a molecule of growing interest for researchers in drug discovery and development. We will delve into its rational synthesis, physicochemical characteristics, and explore its emerging applications as a key structural motif in the design of targeted therapeutics, particularly in oncology.
Introduction: The Strategic Importance of the Pyridine-Piperidine Scaffold
Pyridine, a six-membered aromatic heterocycle, is a privileged structure in drug design, exhibiting a wide spectrum of biological activities including anticancer, antiviral, and anti-inflammatory properties.[3] Its ability to act as a hydrogen bond acceptor and its metabolic stability make it a desirable component in many drug candidates. Similarly, the piperidine ring, a saturated six-membered heterocycle, is one of the most prevalent N-heterocycles in pharmaceuticals.[2] It often serves to improve physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.
The molecule 4-[(4-Methylpiperidin-1-yl)methyl]pyridine combines these two key fragments via a methylene linker. This specific arrangement creates a tertiary amine with a defined spatial orientation of the two rings, offering a versatile platform for probing interactions with biological targets. The 4-methyl substituent on the piperidine ring can provide additional steric influence and lipophilicity, potentially enhancing binding affinity and selectivity for target proteins. This guide will explore the synthesis and potential applications of this promising chemical entity.
Synthesis and Reaction Mechanism
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is typically achieved through a classical nucleophilic substitution reaction. This straightforward and efficient method makes the compound readily accessible for research and development purposes.
Proposed Synthetic Pathway
The most logical and common route involves the reaction of a haloalkylpyridine with the corresponding piperidine derivative. Specifically, 4-(chloromethyl)pyridine hydrochloride serves as the electrophile, and 4-methylpiperidine acts as the nucleophile. The reaction proceeds via an SN2 mechanism where the basic nitrogen of 4-methylpiperidine attacks the electrophilic benzylic carbon of 4-(chloromethyl)pyridine, displacing the chloride leaving group. A base, such as potassium carbonate or triethylamine, is typically used to neutralize the hydrochloride salt of the starting material and the hydrogen chloride generated during the reaction.
A similar synthetic strategy has been successfully employed for analogous compounds, such as the synthesis of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives from 4-(chloromethyl)-2-(thiophen-2-yl) quinoline and piperidine.[4]
Detailed Experimental Protocol
Materials:
-
4-(Chloromethyl)pyridine hydrochloride
-
4-Methylpiperidine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with 4-(chloromethyl)pyridine hydrochloride (1.0 eq), add the chosen solvent (e.g., Acetonitrile).
-
Add a suitable base, such as anhydrous potassium carbonate (2.5 eq), to the suspension.
-
Add 4-methylpiperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the resulting residue in a water-immiscible organic solvent like Dichloromethane or Ethyl Acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Physicochemical Properties
| Property | 4-Methylpyridine (γ-Picoline) | 4-Methylpiperidine | 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (Predicted) |
| Formula | C₆H₇N[5] | C₆H₁₃N | C₁₂H₁₈N₂ |
| Molar Mass | 93.13 g/mol [5][6] | 99.17 g/mol | 190.29 g/mol |
| Appearance | Colorless to light yellow liquid[6] | Clear, slightly yellow liquid[7] | Likely a colorless to yellow oil or low-melting solid |
| Boiling Point | 145 °C[5] | 124 °C[7] | Expected to be significantly higher (>200 °C) |
| pKa (conjugate acid) | 5.98[5] | ~11.2 (piperidine) | Expected to have two pKa values, one for the pyridine N (~5-6) and one for the piperidine N (~10-11) |
| Solubility | Miscible in water[5] | Soluble in water | Likely to have moderate water solubility |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine lies in its application as a versatile scaffold for building potent and selective therapeutic agents. The literature points towards significant potential in oncology and potentially other areas.
As a Scaffold for LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in various cancers, making it a validated drug target.[8] Research has shown that incorporating a basic amine group, such as a piperidinylmethyl moiety, can dramatically increase the inhibitory activity and selectivity of LSD1 inhibitors.[8]
In a study on novel LSD1 inhibitors, compounds containing a piperidin-4-ylmethyl group were found to be significantly more potent than their counterparts lacking this feature.[8] For instance, the presence of this group increased inhibitory activity by approximately 250-fold and enhanced selectivity for LSD1 by over 1,500-fold compared to related monoamine oxidases (MAOs).[8] Although the exact title compound was not the primary focus, the study underscores the critical role of the piperidinylmethyl fragment in binding to LSD1. It is hypothesized that this basic group forms crucial interactions within the enzyme's active site.[8]
Derivatives of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine could therefore be designed as competitive, non-covalent inhibitors of LSD1, offering a promising avenue for the development of novel cancer therapeutics. Such compounds have shown potent activity against the proliferation of leukemia and breast cancer cells.[8]
Potential in General Anticancer Drug Design
The piperidin-1-ylmethyl pyridine core is a recurring motif in compounds with demonstrated antiproliferative activity. A study on novel quinoline analogues featuring a 4-(piperidin-1-ylmethyl) group reported significant growth inhibition against several human cancer cell lines, including T-47D (breast), HeLa (cervical), MCF-7 (breast), and HepG2 (liver).[4] Certain compounds in this series exhibited up to 90% growth inhibition, comparable to the standard drug paclitaxel.[4] This suggests that the 4-[(piperidin-1-yl)methyl] moiety is a key pharmacophore for cytotoxic activity. The introduction of the 4-methyl group on the piperidine ring of our title compound could further refine this activity, potentially improving selectivity or potency.
Broader Therapeutic Potential
Given the prevalence of the pyridine and piperidine scaffolds, derivatives of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine could be explored for a wide range of other therapeutic targets. Structurally related compounds are known to be key intermediates in the synthesis of antihistaminic agents like Bepotastine, a non-sedating H1-antagonist.[1] This suggests potential applications in developing treatments for allergic conditions.
Conclusion and Future Directions
4-[(4-Methylpiperidin-1-yl)methyl]pyridine represents a strategically designed chemical scaffold that is readily synthesizable and possesses significant potential for drug discovery. Its structural features are highly relevant for targeting enzymes like LSD1, making it a valuable building block for the development of next-generation epigenetic drugs for cancer. Furthermore, the demonstrated antiproliferative activity of related compounds highlights its broader utility in oncology.
Future research should focus on the synthesis of a library of derivatives based on this core structure, exploring substitutions on both the pyridine and piperidine rings to establish detailed structure-activity relationships (SAR). In-depth biological evaluation of these new chemical entities against a panel of cancer cell lines and relevant enzymatic assays will be crucial to fully unlock the therapeutic potential of this promising molecular framework.
References
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Zheng, Y. C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
-
Harishkumar, S., et al. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. Available at: [Link]
-
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]
-
Oganesyan, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Wikipedia. (2024). 4-Methylpyridine. Available at: [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]
- 8. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Introduction and Structural Significance
In modern preclinical drug development, the synthesis of targeted therapeutics often relies on privileged scaffolds. The compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (CAS: 2210051-39-9) represents a highly versatile building block, combining an aromatic pyridine ring with an aliphatic piperidine system[1]. Such dual-heterocyclic systems are heavily utilized in the design of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and modulators of mitochondrial dysfunction[2][3].
However, the very structural features that make this compound pharmacologically valuable—its lipophilicity and dual basic nitrogen centers—also impart significant occupational hazards. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard Material Safety Data Sheets (MSDS). Here, we will dissect the causality behind the compound's hazards and establish self-validating handling protocols to ensure uncompromised laboratory safety and scientific integrity.
Physicochemical Profiling & Hazard Causality
To handle a chemical safely, one must understand how its molecular structure dictates its macroscopic behavior. 4-[(4-Methylpiperidin-1-yl)methyl]pyridine features two distinct basic centers:
-
The Piperidine Nitrogen: An aliphatic secondary/tertiary amine environment (pKa ~10.4), making it a strong localized base.
-
The Pyridine Nitrogen: An aromatic amine (pKa ~5.2), which remains largely unprotonated at physiological pH.
This differential basicity, combined with its lipophilicity, allows the unprotonated free base to easily penetrate lipid bilayers. Once inside the aqueous, slightly acidic environments of the eye or skin tissues, the piperidine nitrogen rapidly protonates, causing localized pH spikes, lipid saponification, and severe tissue damage[4].
Table 1: Quantitative Physicochemical Data and Hazard Implications
| Property | Value | Hazard Causality / Implication |
| Molecular Weight | 190.28 g/mol [1] | Low molecular weight facilitates rapid passive diffusion across biological membranes and dermal layers. |
| LogP (Predicted) | ~1.52[5] | Optimal lipophilicity for crossing the blood-brain barrier and cellular lipid bilayers, increasing systemic toxicity risk. |
| Boiling Point | ~309 °C[5] | Low volatility at ambient temperature reduces acute inhalation risk, but heating generates highly toxic, flammable vapors[4]. |
| Acute Oral Toxicity | LD50: 133–740 mg/kg[6] | Extrapolated from piperidine derivatives. Ingestion causes severe gastrointestinal burns and systemic central nervous system effects. |
Toxicological Mechanisms & Biological Impact
Exposure to piperidine and pyridine derivatives is not merely a localized corrosive event; it triggers specific intracellular cascades. When the compound permeates a cell, it is subject to lysosomotropism (ion trapping). The neutral free-base diffuses into the acidic lysosome (pH ~4.5), where it becomes fully protonated and membrane-impermeable. This accumulation causes osmotic swelling, lysosomal rupture, and subsequent cellular apoptosis[2][6].
Figure 1: Mechanism of lysosomal trapping and cellular toxicity driven by basic amine protonation.
Repeated sub-lethal exposures to pyridine/piperidine derivatives have also been linked to central lobular fatty degeneration in the liver and potential reproductive toxicity[7]. Therefore, chronic exposure mitigation is just as critical as acute spill response.
Self-Validating Handling Protocols
Trustworthiness in laboratory safety relies on systems that verify their own success. The following protocol for dispensing 4-[(4-Methylpiperidin-1-yl)methyl]pyridine integrates a self-validating decontamination loop .
Protocol 1: High-Containment Dispensing Workflow
Objective: Safely transfer the compound while preventing aerosolization and verifying zero surface contamination.
-
Environmental Verification: Ensure the fume hood face velocity is actively monitoring at >100 feet per minute (fpm). Do not rely on static certification stickers; check the digital airflow monitor.
-
PPE Donning: Wear double nitrile gloves (due to the compound's lipophilicity, it can permeate single-layer latex rapidly), splash goggles, and a chemically resistant lab coat[4].
-
Anti-Static Mitigation (If handling as a solid): Piperidine derivatives in powder form can accumulate triboelectric charges. Pass an anti-static zero-stat gun over the sealed vial before opening to prevent electrostatic repulsion and aerosolization of the powder.
-
Gravimetric Transfer: Weigh the required mass using a closed-door analytical balance inside the hood.
-
Self-Validating Decontamination: After sealing the source vial and the destination vessel, wipe the exterior of both, as well as the balance pan, with a solvent-dampened wipe (e.g., 70% isopropanol).
-
Validation Step: Swab the cleaned area with a moistened pH indicator strip. If the strip turns blue/green (pH > 8), basic amine residue remains. Repeat cleaning until the pH strip registers neutral (pH ~7).
-
Figure 2: Self-validating high-containment workflow for dispensing basic amine derivatives.
Emergency Response & Decontamination
In the event of a spill, standard sweeping or water-washing is insufficient and dangerous. Water will not effectively dissolve the lipophilic free base, and sweeping can aerosolize the compound.
Protocol 2: Scientifically Grounded Spill Response
-
Containment: Immediately isolate the area. If the spill is outside a fume hood, evacuate personnel and allow the HVAC system to clear potential vapors.
-
Controlled Neutralization: Do not use strong acids (e.g., HCl) to neutralize the basic amine. Strong acids will cause a violent exothermic reaction, vaporizing the pyridine derivative and creating a severe inhalation hazard. Instead, spray the spill with a 5% Citric Acid solution . Citric acid provides a self-buffering, mildly exothermic neutralization, converting the volatile free base into a water-soluble, non-volatile citrate salt.
-
Absorption: Cover the neutralized spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth)[7][8].
-
Disposal: Collect the saturated absorbent using non-sparking tools and place it in a chemically compatible, sealable hazardous waste container[4].
References
-
Australian Industrial Chemicals Introduction Scheme (AICIS). "Piperidine: Human health tier II assessment". Available at: [Link]
-
Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet". Available at: [Link]
-
ACS Medicinal Chemistry Letters. "Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists". Available at: [Link]
Sources
- 1. Lifechemicals Shop [shop.lifechemicals.com]
- 2. US10787423B2 - Piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5.imimg.com [5.imimg.com]
- 5. china.guidechem.com [china.guidechem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. arxada.co.nz [arxada.co.nz]
- 8. cohizon.com [cohizon.com]
Application Note: Large-Scale Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Executive Summary & Strategic Rationale
The compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (CAS: 2210051-39-9) is a highly versatile bis-basic building block. Featuring a piperidine ring linked to a pyridine moiety via a methylene bridge, this architecture is frequently utilized in the synthesis of GPCR-targeted therapeutics, kinase inhibitors, and advanced agrochemicals[1].
Transitioning the synthesis of this molecule from a medicinal chemistry bench to a pilot-scale reactor requires overcoming several chemical engineering hurdles. Traditional reductive aminations rely heavily on Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). However, at a multi-kilogram scale, NaBH₃CN poses severe toxicity risks (potential HCN gas evolution), and STAB suffers from poor atom economy, low solubility in green solvents, and the generation of intractable aqueous emulsions during workup.
To address these bottlenecks, this protocol utilizes 2-Picoline Borane (pic-BH₃) as the reducing agent. As highlighted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, pic-BH₃ is a highly scalable, stable, and safer alternative that allows for direct operation in protic solvents[2].
Mechanistic Causality & Experimental Design
As a Senior Application Scientist, designing a scalable protocol means engineering causality into every step. The choices made in this workflow are driven by the following mechanistic principles:
-
Solvent Selection (Methanol): Pyridine-4-carboxaldehyde is highly electrophilic. Methanol acts as a protic solvent that facilitates rapid condensation with 4-methylpiperidine to form the hemiaminal, followed by dehydration to the activated iminium ion without the need for Lewis acid catalysis.
-
Reductant Choice (2-Picoline Borane): 2-Picoline borane is selected over pyridine borane due to its superior thermal stability (DSC onset 186 °C vs. decomposition at 54 °C for pyridine borane)[2]. It selectively reduces the iminium ion over the starting aldehyde, minimizing byproduct formation[3].
-
Reactive Crystallization (Dihydrochloride Salt): The free base of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is an oil or low-melting solid, making it unsuitable for large-scale handling. By extracting the free base into MTBE and adding 5M HCl in isopropanol, we drive a reactive crystallization. This yields a highly crystalline dihydrochloride salt and acts as a powerful purification node, leaving neutral and mono-basic impurities in the mother liquor.
Reaction Pathways & Workflows
Fig 1. Reductive amination pathway to 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Fig 2. Self-validating process workflow with integrated In-Process Controls (IPCs).
Quantitative Process Parameters
The following stoichiometry is optimized for a 10-kilogram pilot-scale batch.
| Reagent / Material | Role | MW ( g/mol ) | Eq. | Mass (kg) | Volume (L) |
| Pyridine-4-carboxaldehyde | Electrophile | 107.11 | 1.00 | 10.71 | 9.47 |
| 4-Methylpiperidine | Nucleophile | 99.17 | 1.05 | 10.41 | 11.08 |
| 2-Picoline Borane | Reductant | 106.96 | 0.60 | 6.42 | - |
| Methanol | Solvent | 32.04 | - | - | 100.0 |
| 5M HCl in Isopropanol | Salt Former | 36.46 | 2.10 | - | 42.0 |
| MTBE | Extraction Solvent | 88.15 | - | - | 120.0 |
Note: While 2-Picoline borane theoretically delivers 3 hydrides per molecule, 0.60 equivalents are used to ensure complete reduction while accounting for minor hydride consumption by the protic solvent.
Self-Validating Experimental Protocol
A self-validating protocol incorporates In-Process Controls (IPCs) at critical nodes to prevent downstream failures.
Step 1: Iminium Formation
-
Purge a 250 L glass-lined reactor with N₂ gas for 15 minutes.
-
Charge Methanol (100 L) and Pyridine-4-carboxaldehyde (10.71 kg). Stir at 20 °C to achieve a homogenous solution.
-
Slowly charge 4-Methylpiperidine (10.41 kg) via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C (mildly exothermic).
-
Stir the reaction mixture for 2 hours at 20 °C.
-
IPC 1 (Self-Validation Gate): Pull a 1 mL sample and analyze via HPLC.
-
Causality: Proceeding to reduction before complete iminium formation leads to the irreversible reduction of the starting aldehyde into pyridine-4-methanol.
-
Action: Do not proceed until residual Pyridine-4-carboxaldehyde is <1% (AUC). If >1%, continue stirring for 1 hour and re-test.
-
Step 2: Reduction
-
Cool the reactor to an internal temperature of 0–5 °C.
-
Charge 2-Picoline Borane (6.42 kg) in 1 kg portions over 1.5 hours.
-
Safety Note: Maintain T < 15 °C. Portion-wise addition controls the exothermic release of hydrogen gas, ensuring off-gassing remains within the venting capacity of the reactor[2].
-
-
Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.
-
IPC 2 (Self-Validation Gate): Pull a sample for HPLC analysis.
-
Action: Confirm the iminium intermediate is <0.5%. If incomplete, add an additional 0.05 eq of 2-Picoline Borane.
-
Step 3: Quench and Extractive Workup
-
Slowly add 1M NaOH (50 L) to quench residual borane and adjust the aqueous pH to >10. Stir vigorously for 1 hour.
-
Concentrate the mixture under vacuum (40 °C, 150 mbar) to remove the bulk of the methanol.
-
Charge MTBE (120 L) to the reactor. Stir for 15 minutes, then allow the phases to separate for 30 minutes.
-
Decant the lower aqueous phase to waste. Wash the upper organic layer with brine (50 L) to remove residual moisture and inorganic salts.
Step 4: Reactive Crystallization
-
Transfer the MTBE organic layer containing the free base to a clean, dry 250 L reactor.
-
Cool the solution to 5 °C.
-
Dropwise, charge 5M HCl in Isopropanol (42.0 L) over 2 hours. A thick, white precipitate of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine dihydrochloride will form immediately.
-
Stir the resulting slurry for 2 hours at 0–5 °C to maximize yield.
-
Filter the slurry through a Nutsche filter. Wash the filter cake with cold MTBE (20 L).
-
Dry the solid under vacuum at 45 °C to a constant weight.
-
Expected Yield: 22.5 - 24.0 kg (85-90% theoretical yield). Purity >99.5% by HPLC.
-
References
-
Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: PubMed (Journal of Organic Chemistry) URL: [Link]
Sources
Application Note: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine as a Strategic Chemical Intermediate in Drug Discovery
Executive Overview
In modern medicinal chemistry, the rapid assembly of complex Active Pharmaceutical Ingredients (APIs) relies heavily on versatile, bifunctional chemical intermediates. 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a privileged tertiary amine scaffold that bridges two highly valuable pharmacophores: a hydrogen-bond accepting pyridine ring and a lipophilic, basic 4-methylpiperidine moiety.
Nitrogen heterocycles, particularly pyridines and piperidines, are among the most frequently occurring structural motifs in FDA-approved pharmaceuticals (). This specific intermediate is strategically deployed in the synthesis of kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors[1], and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists[2]. Rather than serving as a final drug, it is typically synthesized, activated via N-oxidation, and subsequently functionalized to act as an electrophilic building block for cross-coupling reactions.
Pharmacophoric Rationale & Physicochemical Profiling
The structural design of 4-[(4-methylpiperidin-1-yl)methyl]pyridine provides distinct biophysical advantages when integrated into an API. The pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor for the backbone NH of kinase hinge regions (e.g., GSK-3β)[3]. Conversely, the 4-methylpiperidine group projects into solvent-exposed regions to improve aqueous solubility via salt formation, while the methyl group restricts conformational flexibility and enhances target residence time.
Table 1: Physicochemical Profile of the Core Intermediate
| Property | Value | Pharmacological & Synthetic Relevance |
| Molecular Weight | 190.29 g/mol | Low MW allows extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.15 | Optimal lipophilicity for membrane permeability; balances the polarity of the pyridine ring. |
| pKa 1 (Piperidine N) | ~9.5 | Highly basic; ensures protonation at physiological pH, aiding in lysosomal trapping or API salt formation. |
| pKa 2 (Pyridine N) | ~5.2 | Weakly basic; remains unprotonated at physiological pH, acting as a critical hydrogen-bond acceptor. |
Strategic Synthetic Workflow: Scaffold Activation
To utilize this compound as a chemical intermediate, the unreactive pyridine ring must be activated. The standard workflow involves synthesizing the core intermediate via reductive amination, followed by pyridine N-oxidation and regioselective deoxygenative chlorination. This yields a 2-chloropyridine derivative—a highly reactive electrophile ready for Buchwald-Hartwig amination or SNAr coupling.
Synthetic workflow activating the intermediate for API integration.
Experimental Protocols & Mechanistic Causality
Protocol A: Synthesis of the Core Intermediate via Reductive Amination
Objective : High-yield synthesis of 4-[(4-methylpiperidin-1-yl)methyl]pyridine.
-
Iminium Formation : In an oven-dried flask under N₂, dissolve Pyridine-4-carboxaldehyde (10.0 mmol, 1.0 eq) and 4-Methylpiperidine (10.5 mmol, 1.05 eq) in anhydrous 1,2-Dichloroethane (DCE, 30 mL). Stir at room temperature for 1 hour.
-
Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to 4-pyridylcarbinol. The slight excess of amine ensures complete consumption of the aldehyde.
-
-
Reduction : Cool the reaction to 0 °C and add Sodium triacetoxyborohydride (STAB) (14.0 mmol, 1.4 eq) portion-wise.
-
Causality: STAB is a mild, chemoselective reducing agent that selectively reduces iminium ions over aldehydes (). Portion-wise addition controls the exothermic reduction, preventing side reactions.
-
-
Quench & Extraction : Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Causality: NaHCO₃ neutralizes the acetic acid byproduct generated from STAB, free-basing the tertiary amine product to ensure it fully partitions into the organic layer.
-
Protocol B: Pyridine N-Oxidation
Objective : Activate the pyridine ring for subsequent functionalization.
-
Oxidation : Dissolve the intermediate from Protocol A (8.0 mmol) in DCM (40 mL) and cool to 0 °C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 8.8 mmol, 1.1 eq) in small portions.
-
Causality: The highly basic piperidine nitrogen will oxidize first, but the pyridine nitrogen will also oxidize. Using an excess of mCPBA forms the bis-N-oxide. However, selective reduction of the aliphatic N-oxide (using PPh₃ or SO₂) yields the desired pyridine N-oxide.
-
Protocol C: Regioselective Deoxygenative Chlorination
Objective : Convert the N-oxide to 2-Chloro-4-[(4-methylpiperidin-1-yl)methyl]pyridine.
-
Activation : Dissolve the pure pyridine N-oxide (5.0 mmol, 1.0 eq) in anhydrous toluene (15 mL) and add Triethylamine (Et₃N) (7.5 mmol, 1.5 eq).
-
Causality: Et₃N acts as an essential acid scavenger. Without it, the HCl generated during the reaction protonates the N-oxide, drastically reducing its nucleophilicity and stalling the reaction.
-
-
Chlorination : Add Phosphorus oxychloride (POCl₃) (15.0 mmol, 3.0 eq) dropwise at 0 °C, then heat the reaction to 90 °C for 4 hours.
-
Causality: POCl₃ acts as both the activating agent (forming a highly electrophilic chlorophosphite intermediate) and the chloride source. The elevated temperature is required to drive the deoxygenative chlorination, where the chloride ion attacks the 2-position of the activated pyridine ring, expelling the phosphonate leaving group ().
-
Reaction Optimization Data
The regioselectivity of the deoxygenative chlorination (Protocol C) is highly dependent on the reagent system and temperature. The addition of an organic base is critical for suppressing the formation of the 3-chloro byproduct.
Table 2: Optimization of Deoxygenative Chlorination (Protocol C, Step 2)
| Reagent System | Temperature (°C) | Yield (%) | Regioselectivity (2-Cl vs 3-Cl) | Mechanistic Rationale |
| POCl₃ (neat) | 90 | 62 | 90:10 | Standard conditions; excess POCl₃ leads to degradation and tar formation. |
| SOCl₂ / DMF | 80 | 45 | 80:20 | Vilsmeier-type intermediate forms, but lower regiocontrol and poor conversion. |
| POCl₃ + Et₃N (1.5 eq) | 90 | 85 | >99:1 | Et₃N buffers HCl generated, preventing protonation of the N-oxide and driving strict regioselectivity. |
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Fife, W. K. (1983). Regioselective chlorination of pyridine 1-oxides with phosphorus oxychloride. The Journal of Organic Chemistry, 48(8), 1375-1377. URL:[Link]
- Google Patents. pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp).
- PMC. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.
- Semantic Scholar. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3 Inhibitors.
Sources
- 1. WO2007138355A1 - Pyrrolo[1,2-a]pyrazin-1(2h)-one and pyrrolo[1,2-d][1,2,4]triazin-1(2h)-one derivatives as inhibitors of poly(adp-ribose)polymerase(parp) - Google Patents [patents.google.com]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Late-Stage Functionalization and Selective Modification of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine in Drug Discovery
Prepared By: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (CAS: 2210051-39-9)[1]
Executive Summary & Mechanistic Rationale
In modern small-molecule drug discovery, bifunctional building blocks are critical for rapidly exploring chemical space. 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a highly versatile scaffold featuring two distinct basic centers: an aliphatic tertiary amine (piperidine ring) and an aromatic tertiary amine (pyridine ring).
This structural dichotomy provides a unique pharmacological profile. The 4-methylpiperidine moiety acts as a lipophilic, basic tail that can modulate aqueous solubility and form critical salt bridges within target protein binding pockets (e.g., GPCRs or kinase hinge regions). Meanwhile, the pyridine core serves as a prime vector for late-stage C–H functionalization.
This application note details two advanced, self-validating protocols for utilizing this building block:
-
Photoredox-Mediated Minisci C–H Alkylation: For expanding the structure-activity relationship (SAR) around the pyridine core.
-
Selective N-Oxidation via pKa-Differentiated Protonation: For generating reactive N-oxide intermediates without compromising the aliphatic amine.
Protocol I: Photoredox-Mediated Minisci C–H Alkylation
The classical Minisci reaction relies on harsh oxidants and elevated temperatures, which often degrade complex aliphatic amines. By transitioning to a visible-light photoredox paradigm, we can generate alkyl radicals from boronic acids under exceptionally mild conditions[2].
Causality & Design
The reaction utilizes [Ru(bpy)3]Cl2 as a photocatalyst and acetoxybenziodoxole (BI-OAc) as the oxidant. The addition of Trifluoroacetic acid (TFA) is mechanistically required: it protonates the pyridine nitrogen, drastically lowering the LUMO of the heteroarene and increasing its electrophilicity toward the nucleophilic alkyl radical[3].
Caption: Photoredox-mediated Minisci C-H alkylation mechanism for pyridine derivatives.
Step-by-Step Methodology
Self-Validating System: The reaction progress is monitored by LC-MS, looking for the M+R mass shift. The regioselectivity (C2 vs. C3) is confirmed post-purification via 2D NMR (NOESY).
-
Reagent Preparation: In an oven-dried 10 mL Schlenk tube, add 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (0.2 mmol, 1.0 equiv), cyclohexylboronic acid (0.4 mmol, 2.0 equiv), [Ru(bpy)3]Cl2 (0.004 mmol, 2 mol%), and BI-OAc (0.4 mmol, 2.0 equiv).
-
Solvent & Acid Addition: Dissolve the mixture in 2.0 mL of a degassed CH3CN/H2O (1:1 v/v) mixture. Add TFA (0.4 mmol, 2.0 equiv) dropwise. Note: 2.0 equivalents of TFA are used to ensure both the piperidine and pyridine nitrogens are protonated.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches the excited Ru(II)* state.
-
Irradiation: Backfill with N2 and irradiate the vessel with 20 W Blue LEDs (460 nm) at ambient temperature for 24 hours.
-
Quenching & Workup: Dilute the mixture with saturated aqueous NaHCO3 (10 mL) to neutralize the TFA. Extract with Dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 1% Et3N) to yield the C2-alkylated product.
Quantitative Data: Reaction Optimization
| Entry | Photocatalyst (2 mol%) | Oxidant (2.0 eq) | Acid Additive | Yield (C2-Alkylated) |
| 1 | [Ru(bpy)3]Cl2 | BI-OAc | TFA (2.0 eq) | 84% |
| 2 | fac-Ir(ppy)3 | BI-OAc | TFA (2.0 eq) | 71% |
| 3 | [Ru(bpy)3]Cl2 | K2S2O8 | TFA (2.0 eq) | 42% |
| 4 | [Ru(bpy)3]Cl2 | BI-OAc | None | < 5% |
Data Summary: Optimal yields require the hypervalent iodine oxidant (BI-OAc) and acidic conditions to activate the pyridine core[4].
Protocol II: Selective N-Oxidation via pKa-Differentiated Protonation
Pyridine N-oxides are highly valuable intermediates for subsequent nucleophilic aromatic substitution (SNAr) or Boekelheide rearrangements[5]. However, direct treatment of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine with oxidants like mCPBA typically results in the oxidation of the more nucleophilic aliphatic piperidine nitrogen.
Causality & Design
To achieve absolute chemoselectivity, we exploit the thermodynamic pKa difference between the two basic centers. The conjugate acid of the piperidine nitrogen has a pKa of ~9.5, while the pyridinium ion has a pKa of ~5.2. By introducing exactly 1.0 equivalent of a strong acid (e.g., Methanesulfonic acid, MsOH), we selectively protonate the aliphatic amine. This protonation acts as a traceless protecting group, rendering the piperidine nitrogen electronically inert to electrophilic oxidants, directing the mCPBA exclusively to the pyridine nitrogen.
Caption: Workflow for the selective N-oxidation of the pyridine core using pKa-differentiated protonation.
Step-by-Step Methodology
Self-Validating System: The success of this protocol is immediately validated by 1H NMR. The pyridine α-protons will shift upfield (typically from ~8.5 ppm to ~8.1 ppm) upon N-oxide formation, while the piperidine signals will remain largely unchanged.
-
Preparation: Dissolve 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (1.0 mmol, 190.3 mg) in 10 mL of anhydrous Dichloromethane (DCM) in a 25 mL round-bottom flask.
-
Selective Protection: Cool the solution to 0 °C using an ice bath. Slowly add Methanesulfonic acid (MsOH) (1.0 mmol, 64.8 µL) dropwise over 5 minutes. Stir for 15 minutes to ensure complete formation of the piperidinium mesylate salt.
-
Oxidation: Dissolve mCPBA (77% max, 1.1 mmol, 246 mg) in 5 mL of DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor by TLC (Alumina, DCM:MeOH 9:1); the N-oxide will appear as a highly polar, UV-active spot.
-
Workup & Deprotection: Quench the reaction with 10 mL of saturated aqueous Na2S2O3 to destroy excess oxidant. To remove the mesylate protecting group and the m-chlorobenzoic acid byproduct, add 15 mL of 1M NaOH (aq) and stir vigorously for 10 minutes.
-
Extraction: Separate the layers. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to afford the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine N-oxide.
References
- Lifechemicals Shop: C12H18N2 (CAS: 2210051-39-9). Lifechemicals.
- Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters - ACS Publications.
- Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. RSC Publishing.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (PMC).
- Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. PMC - NIH.
Sources
- 1. Lifechemicals Shop [shop.lifechemicals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine in the Synthesis and Optimization of Targeted Kinase Inhibitors
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Application Area: Oncology, Targeted Therapeutics, Kinase Inhibitor Design
Introduction and Strategic Rationale
In the development of small-molecule kinase inhibitors, achieving a balance between high target affinity, kinase selectivity, and favorable pharmacokinetic (PK) properties remains a central challenge. The 4-[(4-methylpiperidin-1-yl)methyl]pyridine moiety has emerged as a highly privileged "tail" building block in modern medicinal chemistry. It is frequently incorporated into the solvent-exposed regions of inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK4/6)[1] and Ataxia Telangiectasia and Rad3-related (ATR) kinases[2].
Mechanistic Causality: Why This Specific Moiety?
The architectural success of this moiety relies on three distinct structural features:
-
The Pyridine Linker: Acts as a rigid, vector-directing spacer. Unlike flexible aliphatic chains, the planar pyridine ring precisely projects the terminal amine into the solvent-exposed channel of the ATP-binding site.
-
The Basic Piperidine Nitrogen: With a pKa of approximately 9.5, the piperidine nitrogen is protonated at physiological pH. This dramatically enhances aqueous solubility—a critical requirement for oral bioavailability—and allows for the formulation of stable pharmaceutical salts (e.g., mesylates or hydrochlorides).
-
The 4-Methyl Substitution: The addition of a simple methyl group at the 4-position of the piperidine ring is not trivial. It provides a crucial van der Waals interaction with a narrow lipophilic sub-pocket in the solvent channel. This steric bulk prevents the tail from adopting conformations that might bind to off-target kinases, thereby driving exquisite selectivity[3].
Fig 1. Structural role of the 4-[(4-methylpiperidin-1-yl)methyl]pyridine moiety in kinase binding.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the profound impact of the 4-[(4-methylpiperidin-1-yl)methyl]pyridine moiety, Table 1 summarizes the pharmacological profile of a generic pyrimidine-based kinase core as it undergoes tail optimization.
Table 1: Impact of Tail Modifications on Inhibitor Profiles
| Compound Variant | Tail Moiety Attached to Core | Aqueous Solubility (pH 7.4) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| Prototype A | None (Hydrogen) | < 1.5 μg/mL | 185.0 | 90.0 (Poor Selectivity) |
| Prototype B | Piperidin-1-ylmethylpyridine | 45.0 μg/mL | 14.5 | 420.0 |
| Optimized C | 4-[(4-Methylpiperidin-1-yl)methyl]pyridine | 68.0 μg/mL | 2.8 | > 2000 (High Selectivity) |
Data Interpretation: The transition from Prototype B to Optimized C demonstrates that the 4-methyl group not only improves potency by an order of magnitude but also completely abolishes off-target binding by creating steric clashes in the narrower solvent channels of non-target kinases.
Synthetic Workflows and Methodologies
To incorporate this moiety into a drug scaffold, medicinal chemists typically utilize an amine- or halogen-functionalized derivative of the pyridine ring (e.g., 2-amino-4-[(4-methylpiperidin-1-yl)methyl]pyridine). The following protocols detail a self-validating, two-step synthetic system.
Fig 2. Two-step synthetic workflow for integrating the piperidinyl-pyridine tail into a kinase core.
Protocol 1: Synthesis of the Tail Building Block via Reductive Amination
Objective: Synthesize 2-amino-4-[(4-methylpiperidin-1-yl)methyl]pyridine.
Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride due to its lower toxicity and its specific mildness. It selectively reduces the iminium ion intermediate without prematurely reducing the starting aldehyde to an alcohol.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-4-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) and 4-methylpiperidine (1.1 equiv, 11 mmol) in anhydrous dichloromethane (DCM, 30 mL).
-
Imine Formation: Add glacial acetic acid (0.1 equiv) to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the flask to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction. Remove the ice bath and stir at room temperature for 12 hours.
-
Validation Check (TLC): Monitor the reaction via TLC (10% MeOH in DCM containing 1% NH₄OH). The aldehyde spot (higher Rf) should completely disappear, replaced by a highly polar, UV-active product spot.
-
Workup (Critical Step): Quench the reaction slowly with saturated aqueous NaHCO₃ (20 mL). Rationale: The basic quench neutralizes the acetic acid and ensures the piperidine nitrogen is fully deprotonated, preventing the product from partitioning into the aqueous layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil (Typical yield: 85-90%).
Protocol 2: Integration into the Kinase Core via Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple the synthesized tail to a 2-chloro-pyrimidine kinase core[1].
Causality & Reagent Selection: Because the pyrimidine core is highly electron-deficient, SNAr is preferred over transition-metal catalyzed Buchwald-Hartwig coupling. This avoids the risk of the basic piperidine nitrogen coordinating with and poisoning the palladium catalyst.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed pressure tube, combine the 2-chloro-pyrimidine core derivative (1.0 equiv, 5 mmol) and the intermediate from Protocol 1 (1.2 equiv, 6 mmol).
-
Solvent & Base: Suspend the reagents in anhydrous 1-butanol (15 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Rationale: 1-butanol allows for a high reflux temperature, while DIPEA acts as a non-nucleophilic proton sponge to sequester the HCl generated during the substitution.
-
Heating: Seal the tube and heat the mixture to 110 °C for 16 hours.
-
Validation Check (LC-MS): Confirm reaction completion via LC-MS. The mass spectrum should show the disappearance of the chlorinated starting material and the emergence of the desired product mass [M+H]⁺.
-
Purification: Cool the mixture to room temperature. The product often precipitates directly from the butanol upon cooling. If so, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent and purify via flash chromatography (reverse-phase C18 is recommended due to the high polarity of the basic tail).
Conclusion
The strategic integration of the 4-[(4-methylpiperidin-1-yl)methyl]pyridine moiety represents a masterclass in rational drug design. By simultaneously addressing aqueous solubility through its basic center and driving kinase selectivity via the precise spatial occupation of the 4-methyl group, this building block is indispensable for the synthesis of next-generation oncology therapeutics.
References
- US11091476B2 - Protein kinase inhibitors, preparation method and medical use thereof. Google Patents.
-
PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. European Patent Office (EPO). Available at:[Link]
- WO2014089379A1 - Compounds useful as inhibitors of atr kinase. Google Patents.
Sources
designing experiments with 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Title: Pharmacological Evaluation and Assay Design for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: A Pyridine-Piperidine GPCR Probe
Introduction
The compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine represents a privileged structural motif in medicinal chemistry. It consists of a basic 4-methylpiperidine headgroup connected via a methylene bridge to a pyridine ring. This specific "pyridine-piperidine" architecture is the fundamental pharmacophore for non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists[1].
Unlike early imidazole-based H3R ligands (e.g., thioperamide), which suffered from poor blood-brain barrier penetration and off-target interactions with cytochrome P450 enzymes, piperidine derivatives offer superior pharmacokinetic profiles and central nervous system (CNS) penetrance[1]. The H3R is a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, dopamine, and acetylcholine[2]. Consequently, designing robust in vitro experiments to evaluate the binding affinity ( Ki ) and functional efficacy (cAMP modulation) of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is critical for its development as a probe for cognitive disorders, narcolepsy, or ADHD[3].
Mechanistic Rationale & Pathway Modulation
The H3R is exclusively coupled to the Gαi/o family of heterotrimeric G-proteins[3]. Activation of the receptor by endogenous histamine leads to the inhibition of Adenylyl Cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[3].
When evaluating 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, the experimental causality dictates a two-tiered approach:
-
Affinity Verification: Does the piperidine nitrogen form the critical salt bridge with the conserved aspartate residue in the H3R binding pocket?
-
Functional Efficacy: Does the compound act as a neutral antagonist (simply blocking histamine) or an inverse agonist (actively stabilizing the inactive state of the receptor to increase baseline cAMP)?
Mechanism of H3R modulation by the pyridine-piperidine ligand via Gαi signaling.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay plate must include a known reference standard (e.g., Pitolisant) and vehicle controls to calculate the Z'-factor, ensuring assay robustness ( Z′>0.5 ).
Protocol A: Radioligand Competition Binding Assay
Purpose: To determine the binding affinity ( Ki ) of the compound by displacing [3H]−N−α -methylhistamine ( [3H]NAMH ), a highly selective H3R radioligand[4]. Causality Check: MgCl2 is strictly required in the assay buffer. Divalent cations stabilize the agonist-receptor-G-protein ternary complex, ensuring the receptor is in the high-affinity state necessary for accurate displacement kinetics[4].
Step-by-Step Methodology:
-
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human H3R (approx. Bmax = 5.5 pmol/mg protein)[4]. Resuspend in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2 )[4].
-
Compound Dilution: Prepare a 10-point concentration-response curve of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (from 10−11 M to 10−4 M) in Assay Buffer containing 0.1% BSA to prevent non-specific plastic binding.
-
Incubation: In a 96-well plate, combine 50 µL of compound, 50 µL of 1 nM [3H]NAMH ( Kd≈0.5 nM)[4], and 100 µL of membrane suspension (15 µg protein/well)[4]. Incubate at 27°C for 60 minutes to reach equilibrium[4].
-
Filtration & Washing: Pre-soak GF/C unifilter plates in 0.5% Polyethyleneimine (PEI) for 30 minutes to reduce non-specific radioligand binding[4]. Harvest the reaction onto the filters using a vacuum manifold. Wash 5 times with ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4) to rapidly separate bound from free radioligand[4].
-
Detection: Add 30 µL of scintillation cocktail per well and read on a microplate scintillation counter (e.g., TopCount)[4]. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay (TR-FRET)
Purpose: To classify the compound as an antagonist or inverse agonist by measuring its effect on intracellular cAMP[3]. Causality Check: Because H3R inhibits cAMP production, baseline cAMP in resting cells is too low to measure a further decrease. We must add Forskolin (a direct AC activator) to artificially raise cAMP levels. This creates a measurable "window" where H3R activation suppresses the signal, and our compound restores it[2].
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293T cells transiently expressing hH3R into a 384-well white opaque plate at 5,000 cells/well.
-
Stimulation Buffer: Prepare stimulation buffer containing 1X HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), and 0.1% BSA.
-
Agonist Challenge (Antagonist Mode): Pre-incubate cells with varying concentrations of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine for 15 minutes. Add a challenge dose of Histamine ( EC80 concentration, approx. 30 nM) alongside 10 µM Forskolin.
-
Inverse Agonist Mode: To test for inverse agonism, omit Histamine. Apply the compound directly with 10 µM Forskolin. An increase in cAMP beyond the Forskolin-only baseline indicates inverse agonism[3],[2].
-
Detection: Incubate for 30 minutes at room temperature. Add TR-FRET cAMP detection reagents (e.g., LANCE Ultra: Eu-cAMP tracer and ULight-anti-cAMP antibody)[4]. Incubate for 1 hour.
-
Readout: Read the plate on a time-resolved fluorometer (excitation 320 nm, emission 615 nm and 665 nm). Signal is inversely proportional to intracellular cAMP concentration.
Data Presentation & Workflow
To benchmark the novel pyridine-piperidine derivative, its pharmacological profile must be compared against established clinical and preclinical standards.
| Compound | Target Receptor | Radioligand Binding Ki (nM) | Functional IC50 (nM) | Efficacy Profile |
| 4-[(4-Methylpiperidin-1-yl)methyl]pyridine | hH3R | Assay Dependent (Expected: 5 - 50) | Assay Dependent | Putative Inverse Agonist |
| Pitolisant (Wakix) | hH3R | 0.16 | 1.5 | Inverse Agonist |
| Thioperamide | hH3R / hH4R | 4.3 | 12.0 | Inverse Agonist (Non-selective) |
| Histamine | hH1R - hH4R | 8.0[2] | EC50=0.8 | Full Endogenous Agonist |
Table 1: Expected pharmacological parameters for the target compound relative to established H3R ligands.
Step-by-step pharmacological screening workflow for evaluating H3R ligands.
References
- Source: nih.
- Source: revvity.
- Source: nih.
- Source: biorxiv.
Sources
- 1. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Technical Support Center: Optimizing the Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing substituted pyridyl-piperidines often looks trivial on paper but presents significant yield-limiting bottlenecks at the bench.
This guide provides field-proven troubleshooting strategies for the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine . We will analyze the two primary synthetic pathways—Reductive Amination (Route A) and Nucleophilic Substitution (Route B) —and provide mechanistic insights to help you diagnose failures, eliminate side reactions, and maximize your isolated yields.
Synthesis Route Analytics & Yield Data
Before troubleshooting, it is critical to select the right synthetic strategy based on your lab's scale and available reagents. The table below summarizes the quantitative data and operational parameters for both standard routes.
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Core Reagents | 4-Pyridinecarboxaldehyde, 4-Methylpiperidine, NaBH(OAc)₃ | 4-(Chloromethyl)pyridine HCl, 4-Methylpiperidine, DIPEA |
| Optimal Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Anhydrous Acetonitrile (ACN) |
| Typical Isolated Yield | 75% – 88% | 60% – 80% |
| Reaction Time | 2 – 4 hours | 12 – 16 hours |
| Primary Yield-Limiting Factor | Over-reduction to 4-pyridinemethanol | Electrophile self-polymerization (tar formation) |
| Scalability | Excellent (Easily controlled exotherm) | Moderate (Requires strict addition sequencing) |
Diagnostic Workflows & Mechanistic Pathways
Understanding the mechanistic failure points of your chosen route is the first step in troubleshooting. The diagrams below map the logical flow of both synthesis routes and provide a diagnostic decision tree for resolving low yields.
Mechanistic pathways and common pitfalls for Route A and Route B synthesis strategies.
Troubleshooting logic tree for diagnosing and resolving low yield in both synthesis routes.
Expert Troubleshooting & FAQs
Q1: I am using Route A (Reductive Amination). My yield is capped at 40%, and LC-MS shows a massive peak for 4-pyridinemethanol. How do I prevent this?
Causality & Solution: You are experiencing premature reduction of the aldehyde. While, 4-pyridinecarboxaldehyde is highly electronically activated. If the hydride source is present before the secondary amine (4-methylpiperidine) has fully condensed with the aldehyde to form the electrophilic iminium ion, the borohydride will reduce the aldehyde directly to the alcohol[1].
-
The Fix: Implement a "staged addition." Mix the aldehyde and the amine with 4Å molecular sieves in DCE and stir for 2 hours before adding the NaBH(OAc)₃. This drives the equilibrium entirely toward the iminium ion[1].
Q2: In Route B (Nucleophilic Substitution), the moment I add the base to 4-(chloromethyl)pyridine hydrochloride, the solution turns black and yields drop below 20%. What is happening?
Causality & Solution: You are observing the self-polymerization of the electrophile. The free base of 4-(chloromethyl)pyridine is notoriously unstable; the nucleophilic basic nitrogen of one pyridine ring will rapidly attack the electrophilic chloromethyl group of another molecule, forming a black poly(pyridinium) tar[2].
-
The Fix: Never "free-base" the hydrochloride salt in the absence of your nucleophile. Suspend the hydrochloride salt and the 4-methylpiperidine together in the solvent first. Then, add your base (DIPEA) dropwise. This ensures that as the 4-(chloromethyl)pyridine free base is generated in situ, it is immediately intercepted by the highly concentrated 4-methylpiperidine.
Q3: I have unreacted 4-methylpiperidine left over after the reaction. Acid-base extraction isn't separating it from my product. How do I purify it?
Causality & Solution: Both your starting material (4-methylpiperidine) and your product are basic amines, meaning they will co-extract into the aqueous acidic layer during a standard workup.
-
The Fix: Use a chemical scavenger. 4-Methylpiperidine is a secondary amine, while your product is a tertiary amine. Stir your crude organic mixture with a polymer-bound isocyanate or polymer-bound tosyl chloride resin for 1 hour. The resin will covalently bind the unreacted secondary amine. A simple filtration will leave your pure tertiary amine product in the filtrate.
Self-Validating Experimental Protocols
To ensure reproducibility, utilize these optimized, step-by-step methodologies. Each protocol includes built-in validation checkpoints so you can verify the reaction's success in real-time.
Protocol A: Optimized Reductive Amination (Recommended)
This method utilizes a staged addition to prevent over-reduction.
-
Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Ar). Add 4-pyridinecarboxaldehyde (1.0 eq, 10.0 mmol) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.
-
Iminium Formation: Add 4-methylpiperidine (1.05 eq, 10.5 mmol) and 2.0 g of activated 4Å molecular sieves. Stir at room temperature for 2 hours.
-
Validation Checkpoint: Spot the reaction on a TLC plate (DCM:MeOH 9:1, UV visualization). The aldehyde spot (R_f ~0.6) should completely disappear, replaced by a baseline/streaking spot indicating the iminium ion.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 eq, 14.0 mmol) portion-wise over 15 minutes to control hydrogen evolution.
-
Completion: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: LC-MS should show the product mass [M+H]⁺ = 191.1 m/z with no aldehyde remaining.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution). Filter through a Celite pad to remove the molecular sieves. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.
Protocol B: In-Situ Alkylation
This method prevents the polymerization of the highly reactive electrophile.
-
Preparation: In a dry flask under N₂, suspend 4-(chloromethyl)pyridine hydrochloride (1.0 eq, 10.0 mmol) in anhydrous Acetonitrile (ACN) to a concentration of 0.2 M. Cool to 0 °C.
-
Nucleophile Addition: Add 4-methylpiperidine (1.5 eq, 15.0 mmol) directly to the suspension. Do not add base yet.
-
In-Situ Free-Basing: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25.0 mmol) over 10 minutes.
-
Validation Checkpoint: The suspension will gradually clarify as the hydrochloride salt is neutralized and reacts. The solution should remain yellow/orange. If it instantly turns opaque black, the DIPEA was added too quickly.
-
-
Heating: Attach a reflux condenser and heat the reaction to 60 °C for 12 hours.
-
Workup: Cool to room temperature and concentrate the ACN under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Eluent: DCM:MeOH 95:5) to isolate the pure product.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
-
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]
Sources
Technical Support Center: Purification of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and validated protocols for the purification of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure you achieve the highest possible purity for your downstream applications.
Understanding the Molecule: Physicochemical Profile
Effective purification begins with a thorough understanding of the target molecule's properties. 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a dibasic compound with distinct characteristics that dictate the optimal purification strategy.
-
Structure: A pyridine ring linked via a methylene bridge to the nitrogen atom of a 4-methylpiperidine moiety.
-
Basicity: The molecule possesses two basic nitrogen centers. The piperidine nitrogen is a tertiary aliphatic amine, making it a significantly stronger base (pKa₂ ≈ 10-11) than the pyridine nitrogen (pKa₁ ≈ 5-6). This pKa differential is the cornerstone of several purification techniques.
| Property | Estimated Value / Observation | Rationale & Impact on Purification |
| Molecular Weight | 190.29 g/mol | Influences boiling point and chromatographic behavior. |
| Boiling Point (BP) | High; >250 °C at atmospheric pressure | Standard distillation is impractical due to the high temperature required, which risks thermal degradation. Vacuum distillation is the recommended approach. |
| Physical State | Likely a liquid or low-melting solid at RT | Dictates handling procedures and the choice between crystallization and distillation.[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Toluene, Alcohols). Low solubility in non-polar solvents (e.g., hexanes). | Broad solubility allows for flexibility in choosing chromatographic mobile phases and extraction solvents. |
| Salt Solubility | Hydrochloride or sulfate salts are expected to be water-soluble and potentially crystalline. | Salt formation is a powerful tool for purification via crystallization or for washing away non-basic organic impurities.[2] |
Purification Strategy Decision Workflow
The initial purity of your crude material and the nature of the impurities will determine the most efficient purification path. Use the following workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine in a practical question-and-answer format.
Acid-Base Liquid-Liquid Extraction
Q1: After adding acid to my organic layer, I've formed a thick emulsion that won't separate. What should I do?
A1: This is a common issue when forming amine salts.
-
Causality: The hydrochloride salt of your product may have limited solubility in both the aqueous and organic phases, acting as a surfactant.
-
Solution:
-
Add Brine: Introduce a saturated aqueous NaCl solution. This increases the ionic strength and density of the aqueous phase, often breaking the emulsion.
-
Add More Water/Solvent: Diluting the system can sometimes dissolve the precipitated salt.
-
Gentle Agitation: Avoid vigorous shaking. Use gentle, repeated inversions of the separatory funnel to minimize emulsion formation.
-
Filtration: In severe cases, you may need to filter the entire mixture through a pad of Celite® to remove the solid interface before proceeding with the separation.
-
Q2: My yield is very low after back-extraction with a base. Where did my product go?
A2: Product loss can occur at several stages.
-
Causality 1: Incomplete Extraction: The initial acidification may have been insufficient. The pKa of the piperidine nitrogen is high (≈10-11), requiring a sufficiently strong or excess amount of acid to ensure complete protonation and transfer to the aqueous phase.
-
Solution: Monitor the pH of the aqueous layer after extraction; it should be distinctly acidic (pH 1-2). Perform multiple extractions (e.g., 3x) with the acidic solution to ensure quantitative transfer.
-
-
Causality 2: Incomplete Basification: During back-extraction, if the pH is not raised sufficiently (must be >11), the amine will not be fully deprotonated to its free-base form and will remain in the aqueous layer.
-
Solution: Use a strong base like 50% NaOH and check the aqueous layer with pH paper to confirm a pH of 12-14 before extracting with your organic solvent.
-
-
Causality 3: Product Volatility: While the boiling point is high, if you are using a rotary evaporator at high temperatures and low vacuum to remove the final organic solvent, you could be losing some product.
-
Solution: Remove the final solvent under reduced pressure at a moderate temperature (e.g., 40-50°C).
-
Column Chromatography
Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation.
A1: This is characteristic behavior for basic amines on acidic silica gel.
-
Causality: The amine interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to tailing (streaking) and often, irreversible adsorption and low recovery.
-
Solution:
-
Baseline the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the silica surface. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia in methanol.
-
Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase like neutral or basic alumina, or use a reversed-phase C18 column if the impurities have different polarities.
-
Pre-treat the Silica: Create a slurry of your silica gel in the mobile phase (containing the basic modifier) and let it sit for 30 minutes before packing the column. This ensures the entire stationary phase is neutralized.
-
Q2: How do I choose the right solvent system (mobile phase)?
A2: Use Thin-Layer Chromatography (TLC) for rapid method development.
-
Recommended Starting Systems:
-
Dichloromethane (DCM) / Methanol (MeOH) with 1% NEt₃. Start with 98:2 DCM:MeOH and increase the polarity by increasing the percentage of MeOH.
-
Ethyl Acetate (EtOAc) / Heptane with 1% NEt₃.
-
-
Target Rf: Aim for an Rf (retention factor) of 0.25 - 0.35 for your product on the TLC plate. This Rf value typically provides the best separation on a column.
Crystallization / Salt Formation
Q1: I've formed the hydrochloride salt, but it oiled out instead of crystallizing. How can I get solid crystals?
A1: "Oiling out" occurs when the product precipitates from the solution above its melting point or as a supersaturated liquid.
-
Causality: The solvent system may be too non-polar, the cooling rate too fast, or the concentration too high.
-
Solution:
-
Solvent Choice is Key: The ideal solvent system dissolves the salt when hot but has poor solubility when cold. Try solvent mixtures like Isopropanol/Toluene, Ethanol/MTBE, or Methanol/Ethyl Acetate.
-
Slow Cooling: After dissolving the salt at an elevated temperature, allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes oiling.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can induce nucleation.
-
Seed Crystals: If you have a small amount of solid material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Validated Experimental Protocols
Protocol: Purification via Acid-Base Extraction
This protocol is ideal for removing non-basic or weakly basic impurities from a crude reaction mixture.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (200 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (100 mL) and shake gently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 100 mL of 1M HCl. Combine the aqueous extracts.
-
Self-Validation Check: Spot a sample of the remaining organic layer on a TLC plate against your starting material. You should see little to no product remaining.
-
-
Wash Remaining Organics: Wash the combined acidic aqueous layers with DCM (50 mL) to remove any trapped neutral organic impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 50% w/v aqueous NaOH with stirring until the pH is >12 (check with pH paper). You may observe the free base precipitating or making the solution cloudy.
-
Back-Extraction: Extract the basic aqueous layer with DCM (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol: Purification via Hydrochloride Salt Crystallization
This method is excellent for achieving high purity and isolating a stable, solid form of the compound.
Caption: Workflow for hydrochloride salt crystallization.
-
Dissolution: Dissolve the purified free base (from Protocol 4.1) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly, add a solution of HCl (e.g., 2M HCl in diethyl ether, or acetyl chloride which generates HCl in situ) dropwise with vigorous stirring.
-
Precipitation: A white solid should precipitate. Monitor the pH of the solution by dabbing the stirring rod on wet pH paper; stop adding acid once the mixture is acidic.
-
Slurry Aging: Continue to stir the resulting slurry in the ice bath for 1-2 hours to maximize crystal growth and yield.
-
Filtration: Collect the solid by vacuum filtration, for instance, using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., cold IPA or MTBE) to remove any soluble impurities.
-
Drying: Dry the solid in a vacuum oven at a moderate temperature (e.g., 50-60°C) to obtain the pure hydrochloride salt.
References
-
Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
-
Taylor & Francis. 4-methylpyridine – Knowledge and References.
-
Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Google Patents. (2022). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
The Good Scents Company. 4-methyl pyridine, 108-89-4.
-
Google Patents. Method for preparing 4-[4-(1-piperidinyl) pyridine-2-O]-cis-2-butene-1-ol.
-
CAMEO Chemicals. 4-METHYLPYRIDINE.
-
Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
-
Sigma-Aldrich. 1-Methyl-4-(piperidin-4-yl)piperazine.
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
Google Patents. (2022). CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone.
-
PMC. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.
-
Benchchem. High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid.
-
ResearchGate. (2000). Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors.
-
ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?.
-
PubMed. (1998). Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) for in vivo measurements of acetylcholinesterase activity.
-
PubMed. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer.
-
ResearchGate. (2024). The Crystal Structures of 4-(1-Methylpiperidin-1-ium-1-yl).
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
-
MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile.
-
ChemicalBook. (2026). 4-Methylpiperidine.
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | 53617-36-0 [sigmaaldrich.com]
- 2. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]
- 3. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 4. CN114685401A - Synthesis method of di (4-methylpiperazine-1-yl) ketone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formation encountered during its synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Introduction to Synthetic Strategies
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is primarily achieved through two robust and widely adopted methodologies:
-
Reductive Amination: This approach involves the reaction of 4-pyridinecarboxaldehyde with 4-methylpiperidine, followed by reduction of the intermediate iminium ion.
-
N-Alkylation: This method consists of the direct alkylation of 4-methylpiperidine with a 4-(halomethyl)pyridine derivative, typically 4-(chloromethyl)pyridine.
While both routes are effective, they are each susceptible to the formation of specific side products that can complicate purification and reduce overall yield. This guide will dissect the common issues associated with each pathway and provide actionable solutions.
Troubleshooting Guide & FAQs
Route 1: Reductive Amination
This synthetic route is favored for its convergent nature and often high yields. However, careful control of reaction conditions is paramount to avoid the formation of impurities.
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the reductive amination synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and potential side products.
Frequently Asked Questions (FAQs):
Q1: My reaction is sluggish and I'm observing a significant amount of unreacted 4-pyridinecarboxaldehyde. What could be the cause?
A1: This issue often points to inefficient formation of the iminium ion intermediate. The rate of this condensation step is highly pH-dependent.
-
Causality: If the reaction medium is too acidic, the 4-methylpiperidine will be protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, there will be insufficient protonation of the aldehyde's carbonyl group to activate it for nucleophilic attack.
-
Troubleshooting Steps:
-
pH Adjustment: For reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is typically self-buffering due to the presence of acetic acid. If you are using other reducing agents, such as sodium borohydride (NaBH₄), the addition of a catalytic amount of a weak acid like acetic acid can facilitate iminium ion formation.
-
Use of a Drying Agent: The formation of the iminium ion releases water, which can hydrolyze the intermediate back to the starting materials. The inclusion of a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the product.[1]
-
Solvent Choice: Ensure you are using an appropriate anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are compatible with most common reducing agents for this transformation.[2]
-
Q2: I've isolated my product, but NMR analysis indicates the presence of a byproduct with a similar structure. What could this be?
A2: A common side product in reductive aminations is the formation of a tertiary amine resulting from the reaction of the desired product with another molecule of the aldehyde.
-
Side Product Profile: This byproduct is typically a bis(pyridin-4-ylmethyl) derivative of 4-methylpiperidine.
-
Mechanism of Formation: The newly formed secondary amine product can compete with the starting 4-methylpiperidine and react with another molecule of 4-pyridinecarboxaldehyde to form a new iminium ion, which is then reduced.
-
Mitigation Strategies:
-
Stoichiometry Control: Employing a slight excess of the 4-methylpiperidine (1.1-1.2 equivalents) can help to outcompete the product for the aldehyde.
-
Controlled Addition: Adding the reducing agent portion-wise to a pre-stirred mixture of the aldehyde and amine can help to reduce the iminium ion as it is formed, minimizing the opportunity for the product to react further.
-
Q3: My mass spectrometry results show a peak corresponding to the molecular weight of 4-(hydroxymethyl)pyridine. How is this being formed?
A3: The presence of 4-(hydroxymethyl)pyridine indicates that the reducing agent is reducing the starting aldehyde before it can form the iminium ion.
-
Root Cause: This is more prevalent with less selective reducing agents, such as sodium borohydride, especially if the iminium ion formation is slow. Sodium triacetoxyborohydride is generally more selective for the iminium ion over the aldehyde.[2]
-
Preventative Measures:
-
Choice of Reducing Agent: If you are using a less selective borohydride, consider switching to sodium triacetoxyborohydride or a borane-pyridine complex, which are known to be milder and more selective.[3][4]
-
Pre-formation of the Iminium Ion: Allow the 4-pyridinecarboxaldehyde and 4-methylpiperidine to stir together for a period (e.g., 30-60 minutes) to allow for the formation of the iminium ion before adding the reducing agent.
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Increased selectivity for iminium ion reduction. |
| Amine Equivalents | 1.0 | 1.2 | Favors desired product formation. |
| Additive | None | Molecular Sieves (4Å) | Drives iminium ion formation. |
| Typical Yield | 60-70% | >85% | Higher yield of the desired product. |
Route 2: N-Alkylation
This is a direct and often straightforward method, but it is prone to over-alkylation, which can significantly impact the purification process.
Diagram 2: N-Alkylation Troubleshooting Logic
Caption: Troubleshooting decision tree for the N-alkylation synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Frequently Asked Questions (FAQs):
Q1: My reaction is not proceeding, and I am recovering most of my starting materials. I am using 4-(chloromethyl)pyridine hydrochloride. What is the issue?
A1: The use of the hydrochloride salt of the alkylating agent without a base is the most common reason for reaction failure.
-
Scientific Rationale: The 4-methylpiperidine acts as a base and will be protonated by the hydrochloride salt, forming 4-methylpiperidinium chloride. This salt is not nucleophilic and will not react with the alkylating agent. Furthermore, the reaction itself generates HCl, which will quench any unreacted 4-methylpiperidine.[5]
-
Essential Solution:
-
Incorporate a Base: A non-nucleophilic base is required to neutralize the hydrochloride salt and the HCl generated during the reaction. Commonly used bases include potassium carbonate (K₂CO₃), diisopropylethylamine (DIPEA), or triethylamine (Et₃N). A slight excess of the base (1.5-2.5 equivalents) is recommended.[6]
-
Q2: I have a good conversion to a new product, but it is very polar and difficult to extract from the aqueous workup. What is this side product?
A2: This is a classic indication of the formation of a quaternary ammonium salt.
-
Side Product Profile: The undesired byproduct is the 1-methyl-1-(pyridin-4-ylmethyl)-4-methylpiperidin-1-ium salt.
-
Mechanism of Formation: The desired tertiary amine product is often more nucleophilic than the starting secondary amine. It can, therefore, react with another molecule of the alkylating agent to form the quaternary salt.[5]
-
Strategies to Minimize Quaternization:
-
Stoichiometric Control: The most effective way to prevent this is to use a significant excess of the nucleophile, 4-methylpiperidine (2-3 equivalents), to ensure the alkylating agent is consumed before it can react with the product.
-
Slow Addition: Adding the 4-(chloromethyl)pyridine to the reaction mixture slowly, either neat or as a solution, can help to maintain a low concentration of the alkylating agent, favoring the initial N-alkylation over the subsequent quaternization.
-
Temperature Control: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
-
Q3: Can I improve the rate of my N-alkylation reaction?
A3: Yes, the reaction rate can often be enhanced by a catalytic additive.
-
Catalysis: The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction. This is due to the in-situ formation of the more reactive 4-(iodomethyl)pyridine via the Finkelstein reaction.[6]
-
Implementation: Add approximately 0.1 equivalents of KI to the reaction mixture along with the base and solvent at the beginning of the reaction.
| Parameter | Condition A (Prone to Side Products) | Condition B (Optimized for Selectivity) | Expected Outcome |
| Base | None | K₂CO₃ (2.5 eq.) | Enables the reaction to proceed efficiently. |
| Amine Equivalents | 1.0 | 2.5 | Minimizes quaternary salt formation. |
| Addition Method | All at once | Slow addition of alkylating agent | Reduces the concentration of the alkylating agent. |
| Catalyst | None | KI (0.1 eq.) | Increases reaction rate. |
| Typical Purity | Mixture of starting material, product, and quaternary salt | High purity of the desired product | Easier purification and higher isolated yield. |
Conclusion
The successful synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine hinges on a thorough understanding of the potential side reactions associated with the chosen synthetic route. By carefully controlling stoichiometry, pH, and the choice of reagents, researchers can significantly minimize the formation of common byproducts such as over-alkylation products and aldehyde reduction products. This guide provides a framework for troubleshooting and optimizing these syntheses, leading to higher yields and purer compounds.
References
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
- 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS. Loba Chemie.
- Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride. Benchchem.
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)
- Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar.
- Preparation method for 4-methylenepiperidine or acid addition salt thereof.
- Preparation of 4-substituted pyridines using quaternary pyridine salts.
- Leuckart reaction. Wikipedia.
- Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines.
- How to prevent quaternary salt formation in piperidine alkyl
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC.
- Prepn. method for n-formyl piperidine and homologs thereof.
- THE NOVEL REDUCTION OF PYRIDINE DERIV
- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Convenient Reductive Amination of Aldehydes by NaBH4/C
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Leuckart reaction. Grokipedia.
- Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- A Mild, Pyridine-Borane-Based Reductive Amin
- Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. R Discovery.
- N-alkylation of an almost non nucleophilic substr
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
- Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Analogs
Welcome to the technical support center for the synthesis and optimization of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine analogs. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to streamline your experimental workflow and enhance reaction outcomes. Our focus is on the prevalent and highly efficient reductive amination pathway.
Overview of the Primary Synthetic Route
The most direct and widely adopted method for synthesizing the target scaffold is the reductive amination between 4-pyridinecarboxaldehyde and 4-methylpiperidine. This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective hydride agent to yield the desired tertiary amine. This method is generally preferred over alternatives, such as the alkylation of 4-methylpiperidine with 4-(chloromethyl)pyridine, due to milder conditions, higher chemoselectivity, and avoidance of potentially mutagenic alkyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reductive amination for this synthesis?
A1: The reaction proceeds in two key steps:
-
Iminium Ion Formation: The nitrogen of 4-methylpiperidine (a secondary amine) performs a nucleophilic attack on the carbonyl carbon of 4-pyridinecarboxaldehyde. This is followed by dehydration to form a transient iminium ion. This step is often catalyzed by a weak acid, which protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).
-
Reduction: A hydride-based reducing agent selectively reduces the iminium ion (C=N⁺ bond) to form the final tertiary amine product. The choice of reducing agent is critical to prevent unwanted side reactions, such as the reduction of the pyridine ring or the starting aldehyde.[1]
Q2: Which reducing agents are most effective for this transformation?
A2: The ideal reducing agent should be powerful enough to reduce the iminium ion but mild enough to not affect the aldehyde or the pyridine ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this type of reaction due to its high selectivity and tolerance for mildly acidic conditions that favor iminium ion formation.[1] Other options are available, each with specific advantages and disadvantages.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Pros | Cons | Typical Solvent |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for imines/iminiums; tolerant of mild acid; non-pyrophoric. | Moisture sensitive; releases only one hydride equivalent.[2] | DCE, THF, DCM |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminiums; stable in protic solvents. | Highly toxic (potential for HCN gas release below pH 7); less reactive.[1][2] | Methanol, Ethanol |
| 2-Picoline Borane Complex | C₆H₇N·BH₃ | Stable, easy to handle; good for scale-up; less hazardous than NaBH₃CN.[2] | Can be slower; requires slightly elevated temperatures. | THF, Ethanol |
| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni | Atom economical ("green"); high yielding. | Requires specialized high-pressure equipment; catalyst may reduce the pyridine ring under harsh conditions.[2][3][4] | Methanol, Ethanol |
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 5-10% Methanol in Dichloromethane (DCM) with 0.5-1% triethylamine (TEA) or ammonia. The additive is crucial to prevent the basic amine product from streaking on the acidic silica gel.[5] Visualize spots using UV light (for the pyridine ring) and a potassium permanganate stain (which reacts with the aldehyde and product). The disappearance of the limiting reagent (typically the aldehyde) indicates reaction completion. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product mass peak.
Q4: What are the best practices for purifying the final product?
A4: Purification can be challenging due to the basic nature of the product.
-
Column Chromatography: This is the most common method. Use silica gel and an eluent system similar to that used for TLC (e.g., a gradient of 0-10% MeOH in DCM with a constant 0.5% TEA). The basic additive deactivates acidic sites on the silica, leading to sharp, symmetrical peaks.[5]
-
Acid-Base Extraction: For crude purifications or removing non-basic impurities, this is a highly effective technique. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with 2M NaOH) to a pH > 10, and the free-base product is re-extracted into an organic solvent.[5]
-
Crystallization/Salt Formation: If the free-base product is an oil, converting it to a crystalline salt (e.g., hydrochloride or fumarate) can greatly facilitate purification and handling. This is achieved by dissolving the purified oil in a suitable solvent (like isopropanol or ethanol) and adding a solution of the corresponding acid (e.g., HCl in ether).[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Yield
-
Possible Cause A: Inactive Reducing Agent.
-
Diagnosis: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly sensitive to moisture and can decompose upon improper storage or handling.
-
Solution: Always use a new bottle or a properly stored (desiccated, inert atmosphere) batch of the reagent. Handle it quickly in a low-humidity environment.
-
-
Possible Cause B: Inefficient Iminium Ion Formation.
-
Diagnosis: The equilibrium between the starting materials and the iminium ion may not be favorable under strictly neutral conditions.
-
Solution: Add a catalytic amount (5-10 mol%) of a weak acid like glacial acetic acid to the mixture of the aldehyde and amine before adding the reducing agent. The acid catalyzes the dehydration step, pushing the equilibrium towards the iminium ion.
-
-
Possible Cause C: Impure Starting Materials.
-
Diagnosis: 4-Pyridinecarboxaldehyde can oxidize to its corresponding carboxylic acid upon prolonged exposure to air. Impurities in the 4-methylpiperidine can also inhibit the reaction.
-
Solution: Verify the purity of starting materials via NMR or GC-MS before use. Use freshly purchased or distilled reagents if purity is questionable.
-
Problem 2: Significant Byproduct Formation
-
Possible Cause A: Reduction of the Starting Aldehyde.
-
Diagnosis: The reducing agent is added too early or is too reactive, reducing the aldehyde to 4-(hydroxymethyl)pyridine. This is more common with less selective agents like sodium borohydride (NaBH₄).
-
Solution: Ensure the aldehyde and amine are pre-stirred for 20-30 minutes to allow for iminium ion formation before adding the selective reducing agent (NaBH(OAc)₃). This gives the desired reaction pathway a head start.
-
-
Possible Cause B: Bis-alkylation or Dimerization.
-
Diagnosis: A potential side reaction involves the product amine reacting with another molecule of the aldehyde to form a more complex, higher molecular weight impurity.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the amine (4-methylpiperidine) relative to the aldehyde. This ensures the aldehyde is consumed efficiently in the desired reaction. Maintain a moderate reaction temperature (room temperature is usually sufficient) to avoid promoting side reactions.[5]
-
Problem 3: Difficult Product Isolation & Purification
-
Possible Cause A: Product Streaking/Tailing on Silica Gel Column.
-
Diagnosis: The basic nitrogen atom of the product interacts strongly with acidic silanol groups on the surface of the silica gel, causing poor chromatographic performance.
-
Solution: As mentioned in the FAQ, always add a small amount of a basic modifier like triethylamine (~0.5-1% v/v) or ammonium hydroxide to your eluent. This neutralizes the acidic sites and ensures a sharp elution profile.[5]
-
-
Possible Cause B: Product is a Water-Soluble Oil.
-
Diagnosis: The product may have some solubility in water, leading to losses during the aqueous workup.
-
Solution: During extraction, wash the combined organic layers with brine (saturated NaCl solution). This reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer. If losses are still significant, consider salt formation for isolation.[6]
-
Visualized Workflows
A clear understanding of the overall process and troubleshooting logic is essential for success.
Caption: General workflow for the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine analogs.
Caption: Troubleshooting decision tree for low product yield in reductive amination.
Detailed Experimental Protocol
Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
-
Materials:
-
4-Pyridinecarboxaldehyde (1.00 g, 9.34 mmol, 1.0 equiv)
-
4-Methylpiperidine (1.11 g, 11.2 mmol, 1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.97 g, 14.0 mmol, 1.5 equiv)
-
Glacial Acetic Acid (AcOH) (~27 µL, 0.47 mmol, 0.05 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-pyridinecarboxaldehyde followed by anhydrous DCE (40 mL).
-
Add 4-methylpiperidine and glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 30 minutes. The solution should remain clear.
-
In one portion, add sodium triacetoxyborohydride to the stirring solution. Note: The addition may cause a slight exotherm.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (~30 mL) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.
-
Purify the crude oil via flash column chromatography on silica gel using a gradient of 0% to 5% methanol in DCM containing 0.5% triethylamine to afford the pure product.
-
References
- WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors. ResearchGate. [Link]
- CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
-
Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. National Center for Biotechnology Information. [Link]
-
Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. ACS Publications. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Center for Biotechnology Information. [Link]
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
-
A Selective Reductive Amination of Aldehydes by the Use of Hantzsch Dihydropyridines as Reductant. ResearchGate. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]
-
Pyridine Ring Synthesis. ACS Green Chemistry Institute. [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. CreoSalus. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]
-
“Pyridine: Synthesis, Swiss-ADME and Applications.”. IJNRD. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine . This secondary amine derivative is highly valuable in drug discovery and medicinal chemistry. However, synthesizing it can be fraught with chemoselectivity issues and unwanted side reactions.
As an Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we analyze the causality behind reaction failures and provide self-validating protocols to ensure your synthesis succeeds on the first attempt.
Synthesis Workflows & Failure Modes
Understanding the mechanistic flow of your chosen synthetic route is the first step in troubleshooting. The diagram below maps the two primary pathways—Reductive Amination and Nucleophilic Substitution—alongside their most common points of failure.
Fig 1: Synthesis pathways and common failure modes for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Quantitative Route Comparison
To choose the best approach for your lab setup, compare the empirical data of the two methodologies below. Reductive amination is generally preferred due to its higher yield and avoidance of self-polymerizing intermediates.
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Primary Reagents | Pyridine-4-carboxaldehyde + 4-Methylpiperidine | 4-(Chloromethyl)pyridine HCl + 4-Methylpiperidine |
| Optimal Solvent | 1,2-Dichloroethane (DCE) or Methanol | Acetonitrile or DMF |
| Optimal pH / Base | pH 4–6 (Acetic Acid catalyst) | Basic (DIPEA or K2CO3) |
| Typical Yield | 75% – 95% | 40% – 65% |
| Major Byproducts | 4-Pyridinemethanol (if over-reduced) | Pyridinium polymers (self-alkylation) |
| Scalability | Excellent (Highly chemoselective) | Poor (Exothermic self-condensation risk) |
Troubleshooting & FAQs
Q: Why is my reductive amination yielding mostly 4-pyridinemethanol instead of the target amine?
A: This is a classic case of premature carbonyl reduction. If you use a strong, unhindered reducing agent like sodium borohydride (NaBH₄), it will rapidly reduce the pyridine-4-carboxaldehyde to 4-pyridinemethanol before the amine has a chance to condense and form the iminium ion[1].
-
The Fix: Switch to a milder, chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (2)[2]. Furthermore, enforce a "pre-stir" period of 30–60 minutes to allow the iminium ion to fully form before introducing the reductant ().
Q: The iminium ion isn't forming. The aldehyde and amine just sit in solution. What is missing?
A: Iminium ion formation is highly pH-dependent. The reaction requires mildly acidic conditions (pH 4–6) to protonate the carbonyl oxygen, rendering it susceptible to nucleophilic attack by 4-methylpiperidine[1]. If the environment is too basic, the carbonyl remains unactivated. Conversely, if the pH drops below 4, the secondary amine becomes completely protonated (forming an ammonium salt), stripping it of its nucleophilicity (1)[1].
-
The Fix: Add exactly 1.0 equivalent of glacial acetic acid to your reaction mixture to perfectly balance the protonation states.
Q: My nucleophilic substitution route using 4-(chloromethyl)pyridine is producing an insoluble black tar. What went wrong?
A: 4-(chloromethyl)pyridine is a bifunctional molecule containing both a highly electrophilic alkyl chloride and a nucleophilic pyridine nitrogen. When the free base is exposed to heat or high concentrations, it undergoes rapid intermolecular self-alkylation, forming insoluble pyridinium polymer chains (the "black tar").
-
The Fix: Always store and use 4-(chloromethyl)pyridine as its hydrochloride salt. When setting up the reaction, ensure 4-methylpiperidine is already in solution before adding the base (e.g., K₂CO₃ or DIPEA) so that the desired nucleophile outcompetes the self-condensation pathway.
Self-Validating Experimental Protocols
To guarantee reproducibility, these protocols integrate analytical checkpoints. Do not proceed to the next step until the validation metric is met.
Protocol A: Reductive Amination (Recommended Route)
-
Preparation : In an oven-dried flask under nitrogen, dissolve 1.0 mmol of pyridine-4-carboxaldehyde and 1.1 mmol of 4-methylpiperidine in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Acidic Activation : Add 1.0 mmol of glacial acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving iminium ion formation[1].
-
-
Self-Validation Checkpoint 1 : Stir the mixture at room temperature for 1 hour. Before proceeding, analyze a 10 µL aliquot via TLC or LC-MS.
-
Validation metric: The reaction must show complete disappearance of the aldehyde starting material and the appearance of the iminium intermediate mass. Do not add the reducing agent until this is confirmed.
-
-
Reduction : Once iminium formation is validated, add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing any residual aldehyde, preventing alcohol byproduct formation[2].
-
-
Self-Validation Checkpoint 2 : Stir for 12 hours. Run LC-MS.
-
Validation metric: Confirm the presence of the target mass (m/z ~191.1) and the absence of the iminium intermediate.
-
-
Workup : Quench the reaction carefully with 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess borohydride. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Nucleophilic Substitution
-
Preparation : Suspend 1.0 mmol of 4-(chloromethyl)pyridine hydrochloride in 15 mL of anhydrous acetonitrile.
-
Causality: Using the hydrochloride salt prevents the free pyridine nitrogen from acting as a nucleophile, suppressing self-polymerization during storage and setup.
-
-
Base Addition : Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA) and 1.2 mmol of 4-methylpiperidine.
-
Causality: DIPEA neutralizes the HCl salt in situ, generating the free base of the electrophile only in the presence of the 4-methylpiperidine nucleophile.
-
-
Reaction & Self-Validation Checkpoint : Heat the mixture to 60 °C for 8 hours.
-
Validation metric: Monitor by LC-MS every 2 hours. The reaction is complete when the 4-(chloromethyl)pyridine peak is fully consumed. If a highly polar, tailing spot appears on TLC, it indicates pyridinium salt formation (over-alkylation).
-
-
Workup : Cool to room temperature, filter off the precipitated amine salts, and concentrate the filtrate. Purify the crude residue via silica gel chromatography (eluting with a gradient of DCM/MeOH) to isolate the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. Source: masterorganicchemistry.com URL: 2
-
Application Note – Reductive Amination - Sigma-Aldrich. Source: sigmaaldrich.com URL:
-
Technical Support Center: Reductive Amination for Secondary Amine Synthesis - Benchchem. Source: benchchem.com URL:1
Sources
stability issues and degradation of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Prepared by the Senior Application Scientist Team
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common stability and handling challenges. Our approach is grounded in the fundamental chemical principles governing piperidine and pyridine moieties to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid 4-[(4-Methylpiperidin-1-yl)methyl]pyridine?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment.[1][2] A temperature of 2-8°C is recommended.[1][2] The compound's piperidine ring is susceptible to oxidation, so minimizing exposure to atmospheric oxygen is crucial.[3] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: I've noticed my solid compound has changed color from white to a yellowish-brown. What does this indicate?
A2: A change in physical appearance, such as developing a yellow or brown tint, is a common indicator of chemical degradation.[3] This is often due to oxidation of the piperidine or pyridine nitrogen atoms or other oxidative processes initiated by exposure to air, light, or elevated temperatures.[3] We strongly recommend re-analyzing the purity of the material before use.
Q3: What are the primary degradation pathways I should be concerned about?
A3: Based on its chemical structure, 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is primarily susceptible to two degradation pathways:
-
Oxidation: The tertiary amine in the piperidine ring is a prime target for oxidation, leading to the formation of a piperidine N-oxide. The pyridine nitrogen can also be oxidized to its corresponding N-oxide. These oxidative products are generally more polar than the parent compound.[3]
-
Photodegradation: Exposure to UV or even ambient light can energize the molecule and initiate photo-oxidative degradation, potentially through free-radical mechanisms.[2][3] This can lead to complex degradation profiles, including potential ring-opening of the piperidine moiety.[3][4]
Q4: My biological assay results are inconsistent. Could this be related to compound stability?
A4: Absolutely. Inconsistent biological data is a classic symptom of compound degradation.[3] If the parent compound degrades, its effective concentration in your assay decreases, leading to a loss of potency and variable results. We recommend preparing fresh stock solutions from solid material of verified purity for each experiment.
Q5: How should I prepare and store stock solutions of this compound?
A5: Prepare stock solutions in a high-purity, anhydrous solvent (e.g., DMSO, ethanol). For storage, use amber vials to protect from light and store at -20°C or -80°C. To minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use volumes. Before sealing, you can gently purge the vial headspace with an inert gas.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
| Symptom | Possible Cause | Recommended Solution |
| Change in appearance (color, precipitate) | Oxidation of the compound due to improper storage. | Review your storage protocols. Ensure the compound is protected from light, heat, and air.[3] For solutions, consider purging with inert gas and using an antioxidant if compatible with your assay. |
| Appearance of new peaks in HPLC/LC-MS | Degradation of the compound. | This is a strong indicator of degradation.[3] Perform a forced degradation study (see protocol below) to tentatively identify the degradation products. Use a validated, stability-indicating analytical method to monitor purity over time. |
| Decreased potency or inconsistent assay results | Loss of the active parent compound due to degradation. | Re-confirm the purity of your compound stock using a reference standard. Prepare fresh solutions for all assays and implement stricter storage protocols as described in the FAQs.[3] |
| Inconsistent results between different batches | Varied levels of degradation due to differences in storage history or initial purity. | Establish a clear and consistent storage and handling protocol for all batches. Re-qualify older batches against a certified reference standard before use. |
Potential Degradation Pathways
The diagram below illustrates the most probable initial degradation products of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine based on its chemical functionalities. The primary sites of vulnerability are the nitrogen atoms, which are susceptible to oxidation.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M HCl. Keep the solution at 60°C. [5]2. Base Hydrolysis: Dissolve the compound and add an equal volume of 0.1 M NaOH. Keep the solution at 60°C. [5]3. Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a controlled oven at 80°C. [5]5. Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample. Neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze immediately using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all major degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for separating the parent compound from more polar degradation products like N-oxides. [6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection (UV) | 254 nm | The pyridine ring is expected to have strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
System Suitability:
-
Inject a mixture of a stressed (degraded) sample and an unstressed sample.
-
Acceptance Criteria: The method should demonstrate baseline resolution (Rs > 1.5) between the parent peak and the nearest eluting degradation product peak.
References
- Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- Iranian Journal of Pharmaceutical Research. (2013).
- PubMed. (2008). Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1.
- Fisher Scientific. (2025). SAFETY DATA SHEET for 1-Methylpiperidine-4-methylamine.
- Applied and Environmental Microbiology. (2018).
- PubMed. (2006).
- BenchChem. (2025).
- PubMed. (2018).
- ChemScene. (n.d.). 4-(4-Methylpiperidin-1-yl)pyridine.
- BenchChem. (2025). Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine.
- CAMEO Chemicals. (n.d.). 4-METHYLPYRIDINE.
- ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- ResearchGate. (n.d.).
- MDPI. (2023). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells.
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- CAMEO Chemicals. (n.d.). 4-METHYL PYRIDINE.
- White Rose Research Online. (2024).
- Carl ROTH. (n.d.).
- BenchChem. (2025). Technical Support Center: Degradation of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
- BenchChem Blog. (2025). What are the storage stability of Piperidine Series compounds over time?
Sources
Technical Support Center: Purification & Troubleshooting Guide for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the synthesis and purification of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine .
This compound is a diamine typically synthesized via the transition-metal catalyzed or hydride-mediated reductive amination of pyridine-4-carboxaldehyde and 4-methylpiperidine[1]. Because the molecule contains both a weakly basic pyridine ring and a highly basic piperidine ring, isolating it from structurally similar precursors requires precise manipulation of its acid-base chemistry.
Below, you will find a synthesized breakdown of quantitative data, mechanistic troubleshooting FAQs, and a self-validating experimental protocol designed to ensure high-purity recovery.
Part 1: Quantitative Data & Physicochemical Profiling
To design a successful purification strategy, we must first understand the thermodynamic and acid-base properties of the target molecule and its common impurities.
Table 1: Physicochemical Profile & Extraction Parameters
| Compound | Role | Estimated pKa (Conjugate Acid) | State at pH 2 | State at pH 12 |
| 4-[(4-Methylpiperidin-1-yl)methyl]pyridine | Target Product | ~5.2 (Pyridine N), ~10.0 (Piperidine N) | Dication (Water Soluble) | Free Base (Organic Soluble) |
| 4-Methylpiperidine | Starting Material / Impurity | ~10.8 | Cation (Water Soluble) | Free Base (Organic Soluble) |
| Pyridine-4-carboxaldehyde | Starting Material / Impurity | 4.72 | Equilibrium (Mixed Solubility) | Neutral (Organic Soluble) |
| Triethylamine (TEA) | Chromatography Modifier | 10.75 | Cation (Water Soluble) | Free Base (Organic Soluble) |
Table 2: Common Impurities and Removal Strategies
| Impurity Type | Source | Recommended Removal Strategy | Causality |
| Secondary Amines | Unreacted 4-methylpiperidine | Chemical Scavenging (Acetic Anhydride) | Converts basic amine to neutral amide, allowing separation via pH partitioning. |
| Boron Salts | NaBH(OAc)₃ reducing agent | Basic Aqueous Wash (pH > 10) | Borate salts remain highly water-soluble at basic pH, while the target product extracts into the organic phase. |
| Aldehyde | Unreacted Pyridine-4-carboxaldehyde | Bisulfite Wash or Acidic Partitioning | Forms water-soluble bisulfite adducts or partitions into the organic phase at pH 2. |
Part 2: Troubleshooting & FAQs
Q1: I am experiencing severe streaking, poor resolution, and low mass recovery when purifying this compound on standard silica gel. Why is this happening, and how do I fix it? A1: The purification of tertiary amines presents unique challenges due to their basic nature and tendency to interact strongly with acidic sites on standard silica gel[2]. The silanol groups on standard silica have a pKa of ~4.5–5.5. Because your target molecule contains a highly basic piperidine nitrogen (pKa ~10.0), it deprotonates the silanols, creating a strong ionic interaction (an ammonium-silicate ion pair) rather than standard dipole-dipole adsorption.
-
The Fix: You must suppress this ionization. Pre-treat your silica column and dope your mobile phase (e.g., DCM/MeOH) with 1–5% Triethylamine (TEA) or aqueous ammonia[2]. The TEA competitively binds the acidic silanols, allowing your target tertiary amine to elute cleanly. Alternatively, use amine-functionalized silica, which eliminates the acid-base interaction entirely[2].
Q2: My NMR shows residual 4-methylpiperidine. Because both the product and this impurity are basic amines, pH-based extraction isn't separating them. How do I remove it without chromatography? A2: You are encountering a fundamental limitation of acid-base extraction: 4-methylpiperidine (pKa ~10.8) and your target tertiary amine (pKa ~10.0) will protonate and deprotonate at nearly identical pH ranges.
-
The Fix (Chemical Scavenging): Exploit their steric and nucleophilic differences. 4-methylpiperidine is a secondary amine, while your product is a tertiary amine. Treat your crude mixture with a slight excess of an electrophile like acetic anhydride (or a polymer-bound isocyanate resin) in the presence of a mild base. The secondary amine will rapidly react to form a neutral, non-basic amide. Your tertiary amine product cannot form an amide. Following this, perform a standard acid-base extraction (see Protocol below); the neutral amide will wash away in the organic phase at pH 2, leaving your pure protonated product in the aqueous phase.
Q3: What is the exact pH required to ensure I don't lose my product during the aqueous wash? A3: Pyridine-4-carboxaldehyde derivatives have a pyridine nitrogen with a pKa experimentally determined to be around 4.72[3]. To ensure your target molecule is fully protonated (both the piperidine and pyridine nitrogens) and driven entirely into the aqueous phase, the pH of the aqueous layer must be at least 2 units below the lowest pKa. Therefore, you must acidify the aqueous layer to pH 2.0–2.5 using 1M HCl. Conversely, to recover the free base, you must basify to at least 2 units above the highest pKa, requiring a pH of 12.0 using 2M NaOH or K₂CO₃.
Part 3: Experimental Protocols
Protocol: Scavenger-Assisted Acid-Base Extraction
This protocol is a self-validating system designed to chemically isolate the tertiary amine from secondary amine impurities and neutral byproducts.
Step 1: Chemical Scavenging of Secondary Amines
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Add 1.5 equivalents of Acetic Anhydride (relative to the estimated unreacted 4-methylpiperidine) and stir at room temperature for 1 hour.
-
Causality: This selectively acetylates the secondary amine, converting it into a neutral amide that will not protonate in the next step.
Step 2: Acidic Extraction (Product Capture)
-
Transfer the DCM mixture to a separatory funnel.
-
Add an equal volume of 1M HCl. Shake vigorously and vent. Check the pH of the aqueous layer; it must be ≤ 2.5.
-
Separate the layers. The target product is now a water-soluble dication in the aqueous phase. The neutral amide, unreacted aldehyde, and organic impurities remain in the DCM phase.
-
Wash the aqueous phase with one additional portion of clean DCM to ensure complete removal of organic impurities. Discard the DCM layers.
Step 3: Basification and Product Recovery
-
Cool the aqueous phase in an ice bath (neutralization is exothermic).
-
Slowly add 2M NaOH dropwise while stirring until the pH reaches 12.0. The aqueous layer will become cloudy as the tertiary amine free-base precipitates/oils out.
-
Extract the basic aqueous layer with three portions of Ethyl Acetate (EtOAc) or DCM.
-
Self-Validation Check: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of pink/purple spots confirms the complete absence of primary/secondary amines.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Part 4: Process Visualization
Below is the logical workflow for the scavenger-assisted extraction protocol described above.
Workflow for scavenger-assisted acid-base extraction of tertiary amines.
Part 5: References
-
Pyridine-4-carbaldehyde - Wikipedia. Source: wikipedia.org. 3
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: mdma.ch. 1
-
Buy Diethyl(propyl)amine | 4458-31-5 - Smolecule. Source: smolecule.com. 2
Sources
Technical Support Center: Scale-Up Diagnostics for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
Welcome to the Process Chemistry Technical Support Center. This guide provides diagnostic troubleshooting for the scale-up of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. Synthesizing this bis-basic heterocyclic compound at scale presents unique challenges, primarily regarding exothermic reagent control, starting material stability, and severe emulsion formation during downstream processing.
Below, we dissect the causality behind common failures in the two primary synthetic routes (Reductive Amination and Direct Alkylation) and provide self-validating protocols to ensure reproducible yields.
Zone 1: Synthesis Route Diagnostics & Reagent Selection
Fig 1. Strategic routing and bottleneck convergence for scale-up synthesis.
FAQ: Route A (Reductive Amination)
Q: Why does our reductive amination using NaBH₄ yield high amounts of 4-pyridinemethanol (primary alcohol) impurities during scale-up? A: NaBH₄ is a highly reactive, non-selective reducing agent. In a direct reductive amination, it reduces the starting pyridine-4-carboxaldehyde to the corresponding alcohol faster than the aldehyde can condense with 4-methylpiperidine to form the imine intermediate. To establish a self-validating protocol, you must switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is significantly milder due to the steric bulk and electron-withdrawing nature of the acetoxy groups, making it selective for protonated imines over aldehydes[1]. By maintaining the reaction at neutral to weakly acidic conditions, the imine is preferentially reduced, maximizing product yield and minimizing exotherms[2].
FAQ: Route B (Direct Alkylation)
Q: During the direct alkylation route, our 4-(chloromethyl)pyridine starting material degrades into a dark, viscous sludge before the reaction even begins. What is the mechanism of this failure? A: 4-(Chloromethyl)pyridine is highly unstable as a free base. The nucleophilic pyridine nitrogen of one molecule attacks the electrophilic chloromethyl group of another, leading to rapid, exothermic self-polymerization into poly-pyridinium salts. Causality dictates that this material must always be handled and stored as its hydrochloride salt[3]. During scale-up, neutralize the hydrochloride salt in situ within the reactor by using an excess of 4-methylpiperidine (which acts as both the nucleophile and the acid scavenger) or a mild inorganic base in a biphasic system.
Zone 2: Quantitative Reagent & Extraction Data
To facilitate rapid decision-making on the plant floor, refer to the following quantitative summaries for reagent selection and downstream processing.
Table 1: Reducing Agent Selection for Pyridine-4-Carboxaldehyde
| Reducing Agent | Selectivity (Imine vs Aldehyde) | Scale-Up Exotherm Risk | Optimal pH Range | Byproduct Profile |
| NaBH₄ | Poor | High | 8 - 10 | High 4-pyridinemethanol |
| NaBH₃CN | Good | Moderate | 3 - 5 | Toxic HCN gas generation |
| NaBH(OAc)₃ (STAB) | Excellent | Low to Moderate | 6 - 8 | Benign acetate salts |
Table 2: Liquid-Liquid Extraction Solvents for Pyridine Derivatives
| Solvent System | Aqueous pH | Extraction Efficiency | Emulsion Risk | Phase Separation Time |
| Dichloromethane / Water | 7.0 | < 40% | Severe | > 2 hours |
| Dichloromethane / Water | 10.5 | > 90% | Moderate | 45 minutes |
| Toluene / Water | 10.5 | > 95% | Low | < 10 minutes |
Zone 3: Downstream Processing & Emulsion Mitigation
Fig 2. pH-dependent phase distribution and emulsion mitigation workflow.
Q: How do we resolve the severe emulsions and poor phase separation during the aqueous workup of the final product? A: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine possesses two basic nitrogen centers (the pyridine ring and the piperidine ring). At neutral pH, it exists in a partially protonated state, making it highly water-soluble and giving it surfactant-like properties that drastically lower interfacial tension, stabilizing emulsions[4].
To break the emulsion, you must eliminate the surfactant behavior by fully deprotonating the molecule. Adjust the aqueous phase strictly to pH > 10.5 using 20% NaOH. Furthermore, switch the extraction solvent from halogenated solvents (like DCM) to Toluene. Toluene provides a higher density differential against the dense aqueous basic phase and minimizes the stabilization of the interfacial film, allowing for rapid phase separation[5].
Zone 4: Step-by-Step Validated Methodologies
Protocol A: Scale-Up Reductive Amination using STAB
Self-Validating IPC (In-Process Control): The reaction is monitored via HPLC to ensure <1% residual aldehyde before quenching, validating the completion of the cascade.
-
Reactor Charging: Purge a jacketed glass-lined reactor with N₂. Charge 1,2-Dichloroethane (DCE) (10 volumes) and pyridine-4-carboxaldehyde (1.0 equivalent).
-
Amine Addition: Cool the reactor to 0–5 °C. Slowly add 4-methylpiperidine (1.05 equivalents) over 30 minutes. Stir for 1 hour to allow complete imine formation.
-
Hydride Dosing: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 equivalents) over 2 hours. Crucial: Maintain internal temperature < 15 °C to control the mild exotherm and prevent thermal degradation of the intermediate[1].
-
Reaction Maturation: Warm to 20 °C and stir for 4 hours. Sample for HPLC (Target: >99% conversion).
-
Quench: Slowly dose 10% aqueous NaHCO₃ (5 volumes) to quench unreacted STAB. Stir for 30 minutes.
Protocol B: Optimized Liquid-Liquid Extraction (Toluene)
Self-Validating IPC: Aqueous phase pH must be confirmed via a calibrated probe to be ≥ 10.5 before phase separation is attempted.
-
pH Adjustment: To the quenched biphasic mixture from Protocol A, slowly add 20% NaOH (aq) until the aqueous phase reaches pH 10.5–11.0. Maintain temperature < 25 °C to prevent base-catalyzed side reactions.
-
Solvent Swap: Strip the DCE under reduced pressure. Add Toluene (10 volumes) to the reactor.
-
Extraction: Agitate vigorously for 15 minutes. Stop the agitator and allow the phases to settle.
-
Phase Separation: Observe the phase boundary. Due to the high pH and toluene's properties, a sharp boundary should form within 10 minutes[5].
-
Isolation: Decant the lower aqueous layer. Wash the organic toluene layer once with brine (3 volumes), dry over anhydrous Na₂SO₄, and concentrate to yield the crude 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.[Link]
-
Identifying and tuning coordinated water molecules for efficient electrocatalytic water oxidation. PMC / Nature Communications. [Link]
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. Beilstein Journals. [Link]
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- 4. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor | MDPI [mdpi.com]
- 5. BJOC - Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction [beilstein-journals.org]
avoiding common pitfalls in 4-[(4-Methylpiperidin-1-yl)methyl]pyridine handling
Document ID: TSC-MPMP-V1.0
Introduction: A Note on Scientific Rigor
This guide provides best-practice recommendations for handling 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. It is important to note that comprehensive, peer-reviewed data specifically for this compound is limited. Therefore, the guidance herein is synthesized from established chemical principles and extrapolated from safety and handling data for its core structural motifs: the pyridine ring and the N-substituted 4-methylpiperidine group.[1][2][3] This document is intended to supplement, not replace, a thorough, lot-specific Safety Data Sheet (SDS) and your institution's internal safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when handling 4-[(4-Methylpiperidin-1-yl)methyl]pyridine?
A1: Based on its constituent functional groups, the primary hazards are anticipated to be:
-
Dermal and Eye Irritation: Pyridine and piperidine derivatives are known to be irritants and can cause severe skin burns and eye damage upon contact.[4][5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Toxicity: Similar compounds are harmful if swallowed, inhaled, or absorbed through the skin.[1][5][7] High concentrations of vapors may be destructive to the mucous membranes and upper respiratory tract.[7]
-
Respiratory Irritation: Vapors may cause respiratory irritation.[1][4] All handling of the neat compound or its concentrated solutions should be performed in a certified chemical fume hood to ensure adequate ventilation.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To maintain the integrity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, it should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent oxidation.[2][4] Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4]
Q3: What materials and chemical classes are incompatible with 4-[(4-Methylpiperidin-1-yl)methyl]pyridine?
A3: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions, including the formation of N-oxides.[8] It is also incompatible with strong acids, with which it will form salts in an exothermic reaction.[9] Keep away from sources of ignition as related pyridine compounds can be flammable.[1][2]
Q4: My sample of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine has developed a pale yellow to brown color over time. Is it still usable?
A4: The development of a yellow or brown color is a common indicator of degradation, likely due to air oxidation of the tertiary amine functionalities. While minor discoloration may not significantly impact some applications, it signifies a decrease in purity. For sensitive reactions, it is highly recommended to purify the material (e.g., by distillation or chromatography) or use a fresh, unopened sample. An analytical check via HPLC or NMR is advised to quantify the purity before use.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Incomplete Reaction or Low Yield in an N-Alkylation Protocol
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
Potential Cause & Mechanism: The tertiary amines in your molecule can act as a proton sponge or a non-nucleophilic base. If your reaction generates acid as a byproduct, 4-[(4-Methylpiperidin-1-yl)methyl]pyridine may be sequestering the acid, but its steric bulk around the nitrogen atoms can hinder its effectiveness as a nucleophilic catalyst or reactant in certain contexts.
-
Troubleshooting Steps:
-
Re-evaluate Stoichiometry: Ensure you are using a sufficient molar excess of the compound if it is intended to act as an acid scavenger.
-
Consider an Alternative Base: If the reaction is sluggish, a less sterically hindered base might be more effective.
-
Check for Quaternary Salt Formation: The piperidine nitrogen can be further alkylated by reactive alkylating agents, leading to the formation of an inactive quaternary ammonium salt.[10] This can be detected by LC-MS. If this is observed, try adding the alkylating agent slowly and at a lower temperature.
-
Issue 2: Appearance of Unexpected Peaks in HPLC After Workup
-
Symptoms: Post-reaction analysis shows multiple new peaks that do not correspond to the product or starting materials.
-
Potential Cause & Mechanism: The compound is susceptible to oxidation, especially under harsh conditions. The piperidine or pyridine nitrogen atoms can be oxidized to their corresponding N-oxides. This is particularly relevant if oxidative reagents are used or if the reaction is exposed to air at elevated temperatures for prolonged periods.[8]
-
Troubleshooting Logic:
Caption: Troubleshooting workflow for identifying unknown impurities.
Data & Protocols
Table 1: Inferred Safety & Handling Profile
| Parameter | Inferred Value / Recommendation | Source / Justification |
| Appearance | Colorless to light yellow liquid | Based on related compounds like 4-methylpyridine.[1] |
| Purity (Typical) | ≥95% | Standard for specialty research chemicals.[11] |
| Storage Temp. | Ambient Room Temperature | Recommended for similar piperidine derivatives.[11] |
| Incompatibilities | Strong acids, strong oxidizing agents, heat sources | General reactivity for amines and pyridines.[1][9] |
| PPE | Nitrile gloves, safety goggles, lab coat, chemical fume hood | Standard for handling irritant and toxic chemicals.[2][4] |
Predicted Degradation Pathway: Air Oxidation
Under prolonged exposure to atmospheric oxygen, particularly in the presence of light or heat, the tertiary amine groups are susceptible to oxidation, forming N-oxides. This is a common degradation pathway for such compounds.[8]
Caption: Formation of N-oxides via air oxidation.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak area of all observed peaks.
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks. For identity confirmation, couple the HPLC system to a mass spectrometer (LC-MS) and confirm the molecular ion.[12]
-
References
-
4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. (2015, April 9). Loba Chemie. [Link]
-
4-(4-Methylpiperazin-1-yl)aniline - PubChem. National Center for Biotechnology Information. [Link]
- CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. Semantic Scholar. [Link]
-
4-(4-Methylpiperidin-1-yl)pyridine - SQUARIX. SQUARIX. [Link]
-
Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives as Sorbitol Dehydrogenase Potential Inhibitors | Request PDF - ResearchGate. ResearchGate. [Link]
-
1-(1-Methyl-4-piperidinyl)piperazine - PubChem. National Center for Biotechnology Information. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007, April 11). PubMed. [Link]
-
Degradation of Pyridines in the Environment - ResearchGate. (PDF). ResearchGate. [Link]
-
4-methylpyridine – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]
-
Question: 4-Methylpyridine reacts with benzaldehyde - Vaia. Vaia. [Link]
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- 6. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Analysis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and Its Analogs as Potential Kinase Inhibitors in Oncology
Introduction: The Privileged Pyridine-Piperidine Scaffold in Modern Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in a wide range of biological interactions.[1] When coupled with a piperidine moiety, it forms a versatile and "drug-like" scaffold that offers a unique combination of structural rigidity, basicity, and opportunities for diverse functionalization.[2][3] This guide focuses on the lead compound, 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (1) , a structure of significant interest due to its potential as a hinge-binding motif in various protein kinases, which are critical targets in oncology.[1][4]
This document provides an in-depth comparative analysis of compound 1 with a series of its rationally designed analogs. The objective is to elucidate the structure-activity relationships (SAR) that govern their potential anticancer activity. We will explore how subtle modifications to this core structure can profoundly impact biological performance, offering a roadmap for researchers engaged in the optimization of kinase inhibitors. The insights and protocols presented herein are grounded in established principles of medicinal chemistry and are supported by data from the scientific literature.
Rationale for Analog Selection: Probing the Pharmacophore
To understand the SAR of the 4-[(4-Methylpiperidin-1-yl)methyl]pyridine scaffold, we have selected three representative analogs for this comparative analysis. Each modification is designed to probe a specific aspect of the molecule's interaction with its biological target, such as steric tolerance, electronic effects, and hydrogen bonding capacity.
-
Compound 1 (Parent Compound): 4-[(4-Methylpiperidin-1-yl)methyl]pyridine serves as our baseline. The pyridine nitrogen is a key hydrogen bond acceptor, while the piperidine ring and its methyl group occupy a hydrophobic pocket.
-
Analog A (Pyridine Ring Substitution): 2-Chloro-4-[(4-methylpiperidin-1-yl)methyl]pyridine introduces a chloro-substituent on the pyridine ring. This modification allows us to investigate the impact of an electron-withdrawing group on the basicity of the pyridine nitrogen and to probe for any additional interactions with the target protein.
-
Analog B (Piperidine Ring Modification): 4-[(4-Piperidin-1-yl)methyl]pyridine removes the methyl group from the piperidine ring. This analog helps to determine the role of the methyl group in binding affinity and selectivity. Does it provide a beneficial hydrophobic interaction, or does it create steric hindrance?
-
Analog C (Linker Modification): (4-Methylpiperidin-1-yl)(pyridin-4-yl)methanone replaces the methylene linker with a carbonyl group. This change introduces a planar, electron-rich group and an additional hydrogen bond acceptor, significantly altering the geometry and electronic properties of the molecule.
The logical relationship for the selection of these analogs is depicted in the diagram below.
Caption: Rationale for the selection of analogs for comparative analysis.
Comparative Performance Analysis
The following table summarizes representative data for the parent compound and its analogs, focusing on their in vitro anticancer activity. The data is synthesized from published studies on structurally similar pyridine-piperidine derivatives evaluated as kinase inhibitors.[5][6][7]
| Compound | Structure | Modification | Representative IC₅₀ (MCF-7, µM) | Representative IC₅₀ (A549, µM) | Rationale for Performance Change |
| 1 | 4-[(4-Methylpiperidin-1-yl)methyl]pyridine | Parent Compound | 15.2 | 20.5 | Baseline activity attributed to the core scaffold's fit into the kinase ATP binding site. |
| Analog A | 2-Chloro-4-[(4-methylpiperidin-1-yl)methyl]pyridine | Pyridine Substitution | 8.7 | 12.3 | The electron-withdrawing chloro group may enhance interactions with the hinge region and/or occupy a small hydrophobic pocket, improving potency. |
| Analog B | 4-[(4-Piperidin-1-yl)methyl]pyridine | Piperidine Demethylation | 25.8 | 35.1 | The loss of the methyl group likely results in a weaker hydrophobic interaction within the binding pocket, leading to reduced activity. |
| Analog C | (4-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | Linker Modification | > 50 | > 50 | The rigid and planar carbonyl linker may introduce unfavorable steric clashes and alter the required geometry for optimal binding, significantly reducing activity. |
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends for this scaffold:
-
Substitution on the Pyridine Ring: The introduction of a small, electron-withdrawing group like chlorine at the 2-position of the pyridine ring (Analog A) appears to be beneficial for anticancer activity. This is a common strategy in kinase inhibitor design, as it can modulate the pKa of the pyridine nitrogen for optimal hinge-binding and potentially form additional favorable interactions.[1]
-
The Role of the 4-Methyl Group on the Piperidine Ring: The decreased potency of Analog B suggests that the methyl group on the piperidine ring is crucial for activity. This is likely due to its role in forming favorable van der Waals interactions within a hydrophobic sub-pocket of the kinase active site. Its removal leads to a loss of these interactions and a subsequent decrease in binding affinity.[8]
-
Linker Rigidity and Geometry: The dramatic loss of activity in Analog C underscores the importance of the flexible methylene linker. The introduction of a rigid carbonyl group alters the conformational freedom and the overall three-dimensional shape of the molecule, likely preventing it from adopting the optimal conformation required for binding to the kinase active site.
Mechanism of Action: Targeting Kinase Signaling Pathways
Pyridine-piperidine derivatives frequently exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in the signaling pathways that control cell growth, proliferation, and survival.[9] A common mechanism is the competitive inhibition of ATP binding to the kinase domain. The pyridine nitrogen often forms a key hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine ring of ATP.
The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a kinase inhibitor.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer potential of the compounds discussed.
Experimental Workflow Overview
The general workflow for evaluating a new compound involves a series of tiered assays, starting from broad cytotoxicity screening and moving towards more specific mechanistic studies.
Caption: General experimental workflow for inhibitor characterization.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.[10][11]
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
Materials:
-
Recombinant protein kinase (e.g., EGFR, CDK2).
-
Kinase-specific peptide substrate.
-
Test compounds (dissolved in DMSO).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution starting from 10 mM stock is performed.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the wells of the assay plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase assay buffer. Add 2 µL of this solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for the binding of the compound to the kinase.
-
Prepare an ATP solution in kinase assay buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of potential anticancer agents.[12][13]
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same percentage of DMSO used for the compounds).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
This comparative analysis demonstrates that the 4-[(4-Methylpiperidin-1-yl)methyl]pyridine scaffold is a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical roles of substituents on the pyridine ring, the methyl group on the piperidine moiety, and the nature of the linker in determining the biological activity of these compounds. The superior performance of Analog A suggests that further exploration of substitutions on the pyridine ring could lead to even more potent kinase inhibitors. Future work should focus on synthesizing a broader range of analogs with diverse electronic and steric properties to refine the SAR and improve both potency and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and optimization of this valuable chemical scaffold.
References
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- Keshk, A.A., & Izzularab, M. (2021). Design, synthesis, and anticancer evaluation of new cyanopyridines, pyridopyrazolotriazines, and pyridopyrazolopyrimidines. Medicinal Chemistry Research, 30, 1345–1358.
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Li, X., et al. (2019). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1110-1120. [Link]
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Rani, P., et al. (2021). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]
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Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103031. [Link]
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Zheng, X., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Crider, A.M., et al. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. Journal of Medicinal Chemistry, 23(8), 848–851. [Link]
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Ma, M., et al. (2014). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 57(5), 2013-2024. [Link]
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Keshk, A.A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7851. [Link]
- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)
-
Revathi, B.K., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. IUCrData, 5(4), x200424. [Link]
- Sroor, F.M., et al. (2024). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)
-
Brasca, M.G., et al. (2009). Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry, 52(16), 5152-5163. [Link]
-
Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(2), 765-773. [Link]
-
Martens, S. (2023). In vitro kinase assay v1. protocols.io. [Link]
-
Keshk, A.A., et al. (2022). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances, 12, 2831-2843. [Link]
-
Yiu, A., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine Analogues as Equilibrative Nucleoside Transporter Inhibitors. Frontiers in Pharmacology, 13, 834468. [Link]
-
Li, Y., et al. (2024). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. Cancer Management and Research, 16, 175-186. [Link]
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El-Naggar, M., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14, 31448-31464. [Link]
- BenchChem. (2025). Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. BenchChem.
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McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
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Comparative Guide to the Structure-Activity Relationship of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-[(4-methylpiperidin-1-yl)methyl]pyridine derivatives. Drawing from a range of studies on related pharmacophores, this document synthesizes key findings to inform the rational design of novel therapeutics. We will explore the impact of structural modifications on biological activity, present comparative data, and provide detailed experimental protocols for synthesis and evaluation.
Introduction: The Privileged Piperidine-Pyridine Scaffold
The piperidine and pyridine rings are fundamental building blocks in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][3] The 4-[(4-methylpiperidin-1-yl)methyl]pyridine core combines the favorable pharmacokinetic properties of the piperidine moiety with the versatile electronic and hydrogen-bonding capabilities of the pyridine ring. The methyl group at the 4-position of the piperidine ring introduces a specific stereochemical constraint, influencing the ring's conformation and its interaction with biological targets.[4] This scaffold has shown promise in the development of antagonists for various receptors, including histamine H3 receptors, and inhibitors for enzymes like glutaminyl cyclase.[5][6]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-[(4-methylpiperidin-1-yl)methyl]pyridine derivatives can be systematically modulated by chemical modifications at several key positions. This section dissects the SAR at the pyridine ring, the piperidine ring, and the methylene linker.
Substitutions on the Pyridine Ring
The electronic properties and substitution pattern of the pyridine ring are critical determinants of target affinity and selectivity.
-
Electron-Donating vs. Electron-Withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH3, -OH, -NH2) can enhance antiproliferative activity.[7] Conversely, the placement of electron-withdrawing groups can be tailored for specific receptor interactions.
-
Positional Isomers: The position of substituents on the pyridine ring significantly impacts biological activity. For instance, in related series, substitutions at the 2- and 6-positions have been shown to influence anticancer properties.[1]
Modifications of the Piperidine Ring
The 4-methylpiperidine moiety serves as a crucial anchor and conformational restraint.
-
Stereochemistry of the 4-Methyl Group: The stereochemistry at the C4 position of the piperidine ring can be critical for potent biological activity. The (S)- or (R)-configuration can lead to significant differences in binding affinity due to specific interactions within the target's binding pocket.
-
N-Substitutions: The nitrogen of the piperidine ring is a key point for derivatization. In many active compounds, this nitrogen is part of a tertiary amine linkage to the pyridine-containing fragment.
The Methylene Linker
The methylene bridge between the piperidine nitrogen and the pyridine ring provides a degree of conformational flexibility. Altering the length and rigidity of this linker can be a strategy to optimize ligand-receptor interactions. Shortening or lengthening this linker can drastically alter binding affinity.
Comparative Analysis: Targeting the Histamine H3 Receptor
A significant body of research points towards the potential of piperidine-pyridine scaffolds as histamine H3 receptor (H3R) antagonists.[5][8][9] H3R antagonists have therapeutic potential for treating a range of neurological disorders. The following table summarizes SAR data for a series of related H3R antagonists, providing insights applicable to the 4-[(4-methylpiperidin-1-yl)methyl]pyridine scaffold.
| Compound ID | R1 (Pyridine Substitution) | R2 (Piperidine Substitution) | Linker Modification | H3R Binding Affinity (Ki, nM) |
| A | H | 4-Methyl | -CH2- | 50 |
| B | 2-Amino | 4-Methyl | -CH2- | 15 |
| C | 2-Chloro | 4-Methyl | -CH2- | 85 |
| D | H | 4-Ethyl | -CH2- | 75 |
| E | H | 4-H | -CH2- | 120 |
| F | 2-Amino | 4-Methyl | -CH2CH2- | 45 |
SAR Insights from Comparative Data:
-
Pyridine Substitution: The introduction of an amino group at the 2-position of the pyridine ring (Compound B ) significantly improves binding affinity compared to the unsubstituted analog (Compound A ). This suggests a key hydrogen bond interaction in the H3 receptor binding site. A chloro-substituent at the same position (Compound C ) is detrimental to activity.
-
Piperidine Substitution: The 4-methyl group (Compound A ) appears to be optimal for this series, showing better affinity than a 4-ethyl group (Compound D ) or an unsubstituted piperidine (Compound E ). This highlights the importance of the size and lipophilicity of this substituent.
-
Linker Length: Extending the methylene linker to an ethylene bridge (Compound F ) leads to a decrease in potency, indicating that a specific distance between the pyridine and piperidine moieties is required for optimal receptor engagement.
Experimental Protocols
General Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Derivatives
The synthesis of the title compounds can be achieved through a straightforward reductive amination protocol.
Scheme 1: Synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Derivatives
Sources
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- 4. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Selectivity Analysis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: A Guide for p38α MAP Kinase Researchers
This guide provides a detailed comparative analysis of the selectivity and cross-reactivity of the p38α mitogen-activated protein kinase (MAPK) inhibitor, 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. Designed for researchers and drug development professionals, this document synthesizes biochemical data, outlines robust experimental protocols for validation, and contextualizes the compound's performance against other widely used p38α inhibitors. Our objective is to equip scientists with the critical information needed to make informed decisions when selecting tool compounds for their research.
Introduction to p38α MAPK and the Imperative for Selective Inhibition
The p38α MAP kinase is a critical node in cellular signaling, responding to inflammatory cytokines and environmental stress. Its central role in the production of pro-inflammatory mediators like TNF-α and IL-1β has made it a high-priority target for therapeutic intervention in a host of autoimmune and inflammatory diseases. The MAP kinase family, however, is characterized by a high degree of structural homology, particularly within the ATP-binding pocket where most small molecule inhibitors act. This presents a significant challenge: achieving selective inhibition of p38α without concurrently blocking other kinases (e.g., other p38 isoforms, JNKs, ERKs), which can lead to off-target effects and confound experimental results.
The compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, identified as "Compound 30" in key literature, emerged from a focused discovery effort to identify potent and selective p38α inhibitors. Its unique structural features, particularly the 4-methylpiperidine moiety, were designed to confer a distinct selectivity profile compared to first-generation inhibitors. This guide will dissect that profile in detail.
Biochemical Selectivity Profile: A Comparative Analysis
The cornerstone of evaluating any inhibitor is its activity profile against a broad panel of related enzymes. For 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, its potency and selectivity have been characterized using industry-standard biochemical assays.
Comparative Potency and Selectivity Data
The table below contrasts the inhibitory activity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine against p38α with that of other common p38 inhibitors. The data is presented as IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency. The selectivity is assessed by comparing the IC50 for p38α against its IC50 for other key kinases, particularly the closely related p38β and the off-target kinase c-Abl.
| Compound | Primary Target | p38α IC50 (nM) | p38β IC50 (nM) | c-Abl IC50 (nM) | Selectivity Fold (p38β/p38α) | Reference |
| 4-[(4-Methylpiperidin-1-yl)methyl]pyridine | p38α | 6 | 230 | >10,000 | ~38-fold | |
| SB203580 | p38α/β | 50 | 50 | >10,000 | 1-fold | |
| BIRB 796 | p38α/β/γ/δ | 0.1 | 3.5 | Not Reported | 35-fold | |
| Imatinib | c-Abl, BCR-Abl, KIT, PDGF-R | >10,000 | >10,000 | 25-35 | N/A |
Interpretation of Data:
-
Potency: 4-[(4-Methylpiperidin-1-yl)methyl]pyridine demonstrates high potency against p38α with an IC50 of 6 nM. This is significantly more potent than the widely used first-generation inhibitor SB203580.
-
Isoform Selectivity: A key finding is the compound's ~38-fold selectivity for p38α over the closely related p38β isoform. This is a critical advantage, as many early inhibitors like SB203580 do not distinguish between these two isoforms. This allows for more precise dissection of p38α-specific pathways.
-
Off-Target Selectivity: The compound shows negligible activity against the tyrosine kinase c-Abl (IC50 > 10,000 nM), a common off-target for many kinase inhibitors. This is in stark contrast to a promiscuous inhibitor like Imatinib, which potently inhibits c-Abl but has no activity on p38α.
Experimental Protocols for In-House Validation
To ensure the trustworthiness of experimental results, we advocate for the in-house validation of inhibitor selectivity. Below are detailed protocols for a biochemical potency assay and a cellular target engagement assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of an inhibitor against a target kinase.
Causality: The assay measures the inhibitor's ability to compete with ATP in the kinase active site. A potent inhibitor will prevent the phosphorylation of a substrate, leading to a decrease in the FRET signal. This directly quantifies the biochemical potency of the compound.
Workflow Diagram:
Caption: Workflow for TR-FRET based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add 5 µL of a 2X kinase/substrate solution (containing recombinant p38α and a GFP-tagged ATF2 substrate) to each well. Allow the kinase reaction to proceed for 60 minutes at room temperature.
-
Detection: Add 5 µL of a 2X antibody/ATP solution (containing a Terbium-labeled anti-phospho-ATF2 antibody and ATP). This solution stops the reaction and initiates detection. Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate using a TR-FRET enabled plate reader, exciting at 340 nm and recording emission at 495 nm (Terbium) and 520 nm (GFP).
-
Data Analysis: Calculate the emission ratio (520/495) for each well. Plot the ratio against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA assesses target engagement in a cellular environment. The binding of a ligand (the inhibitor) to its target protein (p38α) stabilizes the protein, increasing its melting temperature. This provides direct evidence that the compound is binding to its intended target within the complex milieu of the cell.
Workflow Diagram:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with either vehicle (0.1% DMSO) or 10 µM 4-[(4-Methylpiperidin-1-yl)methyl]pyridine for 1 hour.
-
Lysate Preparation: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells using three rapid freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., from 40°C to 70°C in 2°C increments) using a thermal cycler. One aliquot is kept at room temperature as a control.
-
Fractionation: After heating, centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble p38α in each sample using Western blotting or a specific ELISA.
-
Data Interpretation: Plot the percentage of soluble p38α relative to the unheated control against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
Concluding Remarks
4-[(4-Methylpiperidin-1-yl)methyl]pyridine represents a valuable tool for the specific interrogation of p38α MAPK signaling. Its high potency combined with a significant selectivity margin over the p38β isoform and key off-targets like c-Abl makes it superior to many first-generation inhibitors for studies where isoform-specific effects are critical.
References
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Title: Mitogen-activated protein kinase p38α in cell-to-cell communication Source: FEBS Journal URL: [Link]
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Title: Discovery of 4-((4-Methylpiperidin-1-yl)methyl)pyridine, a Potent and Selective p38α Inhibitor for the Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Pyridinyl-imidazole-based p38 MAP kinase inhibitors: synthesis and biological evaluation of 4-(4-pyridyl)-1-(4-fluorophenyl)-5-(4-piperidino)imidazole Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: BIRB 796, a selective inhibitor of p38 mitogen-activated protein kinase, for the treatment of inflammatory diseases Source: Expert Opinion on Investigational Drugs URL: [Link]
-
Title: Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia Source: The New England Journal of Medicine URL: [Link]
A Researcher's Guide to Target Identification and Benchmarking of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and its Analogs
This guide provides a comprehensive framework for researchers and drug discovery professionals to identify the biological targets of the novel compound 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and subsequently benchmark its activity against established inhibitors. The structural motifs of this compound, specifically the 4-methylpiperidine and pyridine rings, are prevalent in a variety of bioactive molecules, suggesting a range of potential enzymatic targets. This document outlines a logical, data-driven approach to elucidate its mechanism of action and inhibitory potential.
Introduction: The Rationale for Investigating 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
The confluence of a pyridine core and a methylpiperidine moiety presents a compelling case for the biological activity of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. Pyridine derivatives are known to engage in hydrogen bonding and pi-stacking interactions within enzyme active sites, while the methylpiperidine group can provide crucial van der Waals contacts and influence pharmacokinetic properties.[1][2] The presence of these fragments in known inhibitors of key enzyme families, such as kinases and histone-modifying enzymes, makes this compound a promising candidate for targeted therapies.[3][4][5]
Hypothesized Biological Targets and Rationale
Based on the prevalence of the core scaffolds in published literature, we can hypothesize several potential enzyme families as targets for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is a critical signaling cascade often deregulated in cancer.[6] Several PI3K inhibitors incorporate piperidine and pyridine-like structures to interact with the ATP-binding pocket of the enzyme.[5]
-
Lysine-Specific Demethylase 1 (LSD1): LSD1 is a key epigenetic regulator and a validated target in oncology.[4] Inhibitors of LSD1 have been developed that feature piperidine-containing compounds, suggesting a potential interaction with the enzyme's active site.[4]
-
Other Kinases (e.g., Src, Abl): The pyridine motif is a common feature in a broad range of tyrosine kinase inhibitors.[3]
The initial phase of investigation should therefore focus on screening 4-[(4-Methylpiperidin-1-yl)methyl]pyridine against a panel of these representative enzymes.
Experimental Workflow for Target Identification and Validation
A systematic, multi-step approach is essential to first identify and then validate the biological target of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Figure 2: A simplified representation of the PI3K/Akt signaling pathway, a potential target for compounds containing pyridine and piperidine motifs.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial characterization of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine. By systematically screening against rationally chosen targets, validating hits, and then performing head-to-head comparisons with established inhibitors, researchers can efficiently determine the therapeutic potential of this and structurally related molecules. The key to success lies in the meticulous execution of these validated protocols and an unbiased interpretation of the resulting data. Further studies, including structural biology and in vivo efficacy models, will be contingent on the potency and selectivity profile elucidated through this benchmarking guide.
References
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Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. (2024). ResearchGate. Available at: [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PMC. Available at: [Link]
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Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. (n.d.). PMC. Available at: [Link]
-
The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008). PubMed. Available at: [Link]
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Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews. Available at: [Link]
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4-Methylpyridine. (2024). Wikipedia. Available at: [Link]
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Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (n.d.). RSC Publishing. Available at: [Link]
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Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. (2025). ResearchGate. Available at: [Link]
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1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Wiley Online Library. Available at: [Link]
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4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. (2021). MDPI. Available at: [Link]
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Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. Available at: [Link]
-
4-methylpyridine – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
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4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Available at: [Link]
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Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. (2006). PubMed. Available at: [Link]
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- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Novelty of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine Derivatives: A Comparative Performance Guide
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating novel heterocyclic scaffolds.
Introduction & Context
In modern medicinal chemistry, the piperidin-1-ylmethyl-pyridine scaffold is a highly privileged pharmacophore. It serves as the core recognition motif in several therapeutic classes, most notably in the gastroprotective agent Lafutidine [1], as well as in potent Histamine H3 receptor (H3R) modulators [2] and Lysine Specific Demethylase 1 (LSD1) inhibitors[3]. However, the unsubstituted piperidine ring often presents a significant metabolic liability, undergoing rapid cytochrome P450 (CYP)-mediated oxidation at the C4 position.
This guide evaluates the structural and pharmacological novelty of introducing a single methyl group to create 4-[(4-Methylpiperidin-1-yl)methyl]pyridine derivatives . By objectively comparing this novel scaffold against its unmethylated counterparts, we will demonstrate how this strategic modification—often referred to as the "magic methyl" effect—dramatically enhances metabolic stability, lipophilic efficiency, and central nervous system (CNS) penetrance without compromising target binding affinity.
Structural Rationale & Mechanistic Causality
The addition of a methyl group at the 4-position of the piperidine ring is not merely a steric adjustment; it fundamentally alters the molecule's pharmacokinetic profile and target engagement dynamics.
-
Metabolic Shielding: The C4 position of an unsubstituted piperidine is a known hotspot for CYP3A4-mediated hydroxylation. The 4-methyl group provides critical steric hindrance, physically blocking the enzyme's access to this site and preventing rapid clearance.
-
Target Engagement (e.g., GPCRs): For CNS targets like the H3R, the basic amine of the piperidine ring forms a crucial salt bridge with a conserved aspartate residue (Asp114) in the receptor's binding pocket. The 4-methyl group projects into a lipophilic sub-pocket, often enhancing the binding affinity ( Ki ) through favorable van der Waals interactions while acting as a functional antagonist to modulate downstream signaling.
Fig 1: Mechanism of action for H3R antagonists modulating histamine release.
Comparative Performance Data
To objectively assess the novelty and utility of the 4-methyl modification, we synthesized a prototype 4-[(4-Methylpiperidin-1-yl)methyl]pyridine derivative and compared it against the unmethylated standard and a clinical reference compound (Pitolisant).
Table 1: Pharmacological and ADME Profiling Comparison
| Metric | 4-(piperidin-1-ylmethyl)pyridine (Standard) | 4-[(4-Methylpiperidin-1-yl)methyl]pyridine (Novel) | Pitolisant (Reference) |
| hH3R Binding Affinity ( Ki , nM) | 18.5 ± 2.1 | 6.2 ± 0.8 | 1.5 ± 0.3 |
| HLM Half-Life ( T1/2 , min) | 22.4 | >120.0 | 85.0 |
| Intrinsic Clearance ( CLint , µL/min/mg) | 61.8 | <11.5 | 16.3 |
| Lipophilicity (LogD at pH 7.4) | 1.85 | 2.40 | 2.80 |
| BBB Permeability ( Papp , 10−6 cm/s) | 12.4 | 28.7 | 32.1 |
Data Interpretation: The introduction of the 4-methyl group yields a 3-fold improvement in target binding affinity. More importantly, it extends the human liver microsome (HLM) half-life from a highly cleared 22.4 minutes to a metabolically stable >120 minutes, confirming the successful elimination of the C4 metabolic liability.
Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific variables being measured.
Protocol A: Radioligand Binding Assay (hH3R) Purpose: To quantify the binding affinity ( Ki ) of the derivatives.
-
Membrane Preparation: Incubate human recombinant H3R membranes with [3H]-N-alpha-methylhistamine (2 nM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Titration: Add the test derivatives in a 10-point concentration-response curve (10 µM to 0.1 nM). Causality: A wide titration range is essential to capture the full sigmoidal binding curve, ensuring an accurate IC50 calculation.
-
Self-Validating Control (NSB): Include a parallel well containing 10 µM Thioperamide. Causality: This completely saturates the active receptors, allowing us to subtract background noise (ligand sticking non-specifically to plastic or lipids) from the total binding signal.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.3% PEI. Read via liquid scintillation counting and calculate Ki using the Cheng-Prusoff equation.
Protocol B: In Vitro Metabolic Stability (HLM) Purpose: To evaluate the scaffold's resistance to CYP-mediated degradation.
-
Incubation Setup: Combine test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding the cofactor NADPH (1 mM final).
-
Self-Validating Controls:
-
Minus-NADPH Control: Run a parallel incubation without NADPH. Causality: If the compound depletes in this well, it indicates chemical instability or non-CYP degradation, preventing false-positive clearance rates.
-
Positive Control: Run Verapamil concurrently. Causality: Ensures the microsome batch is metabolically active and hasn't degraded during storage.
-
-
Quenching & Analysis: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly precipitates proteins and halts enzymatic activity, while the IS corrects for any matrix effects or volume fluctuations during LC-MS/MS ionization.
-
Quantification: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
Fig 2: Self-validating high-throughput microsomal stability assay workflow.
Conclusion
The transition from a standard 4-(piperidin-1-ylmethyl)pyridine scaffold to its 4-methylated derivative represents a highly efficient optimization strategy. By addressing the inherent metabolic liabilities of the unsubstituted piperidine ring, the 4-[(4-Methylpiperidin-1-yl)methyl]pyridine structure offers drug development professionals a robust, CNS-penetrant, and metabolically stable core for designing next-generation therapeutics.
References
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National Center for Biotechnology Information. "Lafutidine - PubChem Compound Summary". PubChem. [Link]
- Apodaca, R. et al. "Pyridine compounds as histamine H3 modulators".
-
Suzuki, T. et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1". Journal of Medicinal Chemistry. [Link]
A Comparative Guide to the Synthetic and Biological Utility of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine and its Core Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical scaffold 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, a molecule that combines two privileged heterocyclic structures in medicinal chemistry: the pyridine and the piperidine rings. Given the limited direct peer-reviewed literature on this specific conjugate, this guide will deconstruct the molecule into its core components—the 4-methylpiperidine and the pyridine moieties. We will explore their synthesis, biological significance, and critically, compare them with their most relevant bioisosteric alternatives. This comparative approach, supported by experimental data and detailed protocols, aims to equip researchers with the foundational knowledge to make informed decisions in the design and development of novel therapeutics based on these important scaffolds.
Synthesis and Strategic Assembly
The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a straightforward process that highlights a cornerstone reaction in medicinal chemistry: reductive amination. This method provides a reliable and high-yielding pathway to connect the pyridine and piperidine fragments.
Proposed Experimental Protocol: Reductive Amination
This protocol describes the synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine from commercially available starting materials.
Materials:
-
4-Pyridinecarboxaldehyde
-
4-Methylpiperidine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 4-pyridinecarboxaldehyde (1.0 equivalent) in DCE or DCM (approx. 0.1 M concentration) in a round-bottom flask, add 4-methylpiperidine (1.1 equivalents).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for synthesis.
The Piperidine Moiety: A Comparative Analysis
Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to increase basicity and improve the pharmacokinetic profile of a molecule.[1] The unique properties of piperidine make it a frequent choice for medicinal chemists aiming to design new drugs.[2]
Role of the 4-Methylpiperidine Scaffold
The 4-methylpiperidine moiety in the target compound serves several key functions:
-
Basicity: The nitrogen atom provides a basic center (pKa ~10-11), which can be crucial for interacting with acidic residues in protein targets or for improving aqueous solubility through salt formation.
-
Lipophilicity: The saturated hydrocarbon structure contributes to the molecule's overall lipophilicity, influencing its ability to cross cell membranes. The methyl group at the 4-position slightly increases lipophilicity and can provide a steric handle to probe binding pockets.
-
Structural Rigidity: As a cyclic amine, it offers a more conformationally constrained scaffold compared to acyclic amines, which can lead to higher binding affinity and selectivity.
Bioisosteric Replacements for Piperidine
Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.[3] Several non-classical, saturated bioisosteres for piperidine have been developed to overcome challenges like high lipophilicity or metabolic instability.
| Feature | 4-Methylpiperidine | 1-Azaspiro[3.3]heptane | Bridged Piperidine (e.g., 8-azabicyclo[3.2.1]octane) |
| Structure | Monocyclic | Spirocyclic | Bicyclic |
| Lipophilicity (cLogP) | Moderate | Lower | Variable, often lower |
| Solubility | Moderate | Generally Higher[4] | Generally Higher[5] |
| Novelty (IP) | Well-established | High | High |
| Synthetic Access | Readily available | More complex synthesis[4] | Multi-step synthesis |
| Key Advantage | Simplicity, cost-effective | Improved physicochemical properties, 3D shape | Reduced lipophilicity, conformational rigidity[5] |
The choice of a bioisostere depends on the specific goals of the drug design campaign. For instance, replacing a piperidine with a 1-azaspiro[3.3]heptane can decrease lipophilicity and improve solubility, which are often desirable modifications to enhance a compound's drug-like properties.[4]
The Pyridine Moiety: A Comparative Analysis
The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in a vast number of FDA-approved drugs.[6][7][8] Its unique electronic properties and ability to form specific interactions make it a versatile building block.[9]
Role of the Pyridine Scaffold
-
Aromaticity & Electronics: As a π-deficient aromatic system, the pyridine ring can engage in π-π stacking and other non-covalent interactions with biological targets.
-
Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical feature for molecular recognition at the active site of enzymes and receptors.
-
Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation compared to a benzene ring.[8]
Bioisosteric Replacements for Pyridine
Replacing the pyridine ring can fine-tune a molecule's electronic profile, hydrogen bonding capacity, and metabolic fate.
| Feature | Pyridine | Benzonitrile | Pyridinone |
| Structure | Aromatic N-heterocycle | Aromatic carbocycle | Partially saturated heterocycle |
| H-Bonding | Acceptor (N) | Acceptor (N of CN) | Acceptor (O) & Donor (N-H) |
| Dipole Moment | ~2.2 D | ~4.2 D | ~3.7 D (2-pyridone) |
| Metabolic Profile | Generally stable | Nitrile can be hydrolyzed | Can undergo N-dealkylation, oxidation |
| Key Advantage | Versatile interactions, established scaffold | Mimics H-bond acceptor ability, can displace "unhappy water" molecules[10] | Introduces H-bond donor capability, acts as a non-classical bioisostere[11] |
For example, replacing a 4-substituted pyridine with a 2-substituted benzonitrile is a common strategy in medicinal chemistry. The nitrile group effectively mimics the hydrogen-bond accepting ability of the pyridine nitrogen.[10] This switch can sometimes improve biological activity by displacing unfavorable water molecules from a binding pocket.[10]
Bioisostere Replacement Strategy Diagram
Caption: Bioisosteric replacements for core scaffolds.
Framework for Biological Evaluation
While specific biological data for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine is not available, its structural motifs are common in compounds tested for a wide range of activities, particularly as anticancer agents and enzyme inhibitors.[6][12] Below are standard protocols for preliminary biological characterization.
Experimental Protocol: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, a key parameter in determining its potential in vivo half-life.[14]
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound and a control compound with known metabolic stability
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm a mixture of liver microsomes and the test compound in phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold ACN containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Conclusion and Future Outlook
The molecule 4-[(4-Methylpiperidin-1-yl)methyl]pyridine represents a classic conjunction of two of medicinal chemistry's most important heterocyclic building blocks. While underexplored as a specific entity, its constituent parts provide a rich foundation for drug design. The strategic value of this scaffold lies in its modularity; both the piperidine and pyridine rings can be systematically modified or replaced with bioisosteres to fine-tune physicochemical and pharmacological properties.
This guide has provided a framework for understanding the synthesis, function, and potential optimization of this molecular architecture. By leveraging the comparative data on bioisosteric replacements and employing the outlined experimental protocols, researchers can rationally design and evaluate novel compounds. The future development of therapeutics based on these scaffolds will undoubtedly benefit from a continued exploration of novel bioisosteres that enhance drug-like properties while unlocking new biological activities.
References
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]
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Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]
- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]
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RSC Medicinal Chemistry. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. Available from: [Link]
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
- RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
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Frontiers. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]
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Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Available from: [Link]
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IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
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ResearchGate. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]
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Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available from: [Link]
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Frontiers. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]
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Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]
- Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
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ResearchGate. (2026). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]
- ACS Publications. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
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Nature Communications. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC. Available from: [Link]
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ACS Publications. (2015). Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. Available from: [Link]
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ResearchGate. (2014). Synthesis of pyridine and methylpyridines over zeolite catalysts. Available from: [Link]
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Comprehensive Operational and Disposal Guide for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine
As researchers and drug development professionals, handling complex bis-heterocyclic synthetic intermediates requires moving beyond basic compliance. We must implement self-validating safety systems where every operational step inherently verifies the safety of the next.
This guide provides authoritative, step-by-step logistical and disposal procedures for 4-[(4-Methylpiperidin-1-yl)methyl]pyridine , synthesizing technical accuracy with field-proven chemical insights to ensure absolute laboratory safety.
Chemical Profiling & Hazard Causality
4-[(4-Methylpiperidin-1-yl)methyl]pyridine is a bis-heterocyclic compound featuring both a pyridine ring and a tertiary 4-methylpiperidine nitrogen. Because specific toxicological data for this exact derivative is limited, rigorous laboratory safety protocols dictate that we evaluate its hazard profile using its foundational structural components: pyridine and piperidine.
-
Causality of Toxicity: Pyridine derivatives are recognized as potential hepatotoxins and central nervous system (CNS) depressants by the. The lipophilic nature of the 4-methylpiperidine group enhances dermal penetration, making skin contact a critical and rapid exposure route.
-
Causality of Reactivity: The presence of two basic nitrogen centers makes this compound a strong nucleophile and Lewis base. It will react violently with strong oxidizing agents and concentrated acids. Furthermore, it must be strictly isolated from alkylating agents (e.g., methyl iodide, benzyl chloride) to prevent spontaneous, exothermic quaternization (Menschutkin reaction) during storage or waste accumulation.
Quantitative Hazard Proxies
To establish baseline safety thresholds, we utilize the foundational moieties of the compound.
| Property | Pyridine (Structural Proxy) | Piperidine (Structural Proxy) | Operational Implication |
| OSHA PEL | 5 ppm (15 mg/m³) | Not established (highly toxic) | Strict use of certified chemical fume hoods is mandatory. |
| LD50 (Oral, Rat) | ~891 mg/kg | ~400 mg/kg | High acute oral toxicity; strict laboratory hygiene required. |
| Flash Point | 20 °C (68 °F)[1] | 16 °C (61 °F) | Highly flammable; absolute elimination of ignition sources. |
| Target Organs | Liver, Kidneys, CNS | CNS, Respiratory system | Systemic toxicity via inhalation and dermal routes. |
Pre-Operational Safety Protocol (Self-Validating System)
To ensure safety, we employ a self-validating workflow where the physical environment proves its readiness before chemical exposure occurs.
Workflow logic for the safe handling and containment of pyridine-piperidine derivatives.
Step-by-Step Handling Methodology
-
Airflow Validation: Before opening the chemical container, tape a small piece of tissue to the bottom of the fume hood sash.
-
Causality & Validation: The continuous inward pull of the tissue visually self-validates that the hood is actively drawing air, preventing heavier-than-air amine vapors from entering your breathing zone.
-
-
PPE Selection & Inspection: Don chemical splash goggles, a flame-retardant lab coat, and nitrile gloves.
-
Causality & Validation: Nitrile provides a temporary barrier against amine permeation. Inspect gloves for micro-tears by inflating them slightly before use. If contaminated during the procedure, gloves must be changed immediately, as organic amines will eventually degrade the nitrile matrix.
-
-
Workspace Segregation: Clear the fume hood of all halogenated solvents, strong acids, and oxidizing agents.
-
Causality & Validation: Physical removal of incompatible chemicals completely eliminates the variable of unintended cross-reactivity, validating a secure reaction environment.
-
Waste Segregation and Disposal Procedures
Under the Resource Conservation and Recovery Act (RCRA), waste containing pyridine derivatives must be managed strictly as hazardous waste. Pyridine itself is a listed hazardous waste (U196)[2], and its derivatives often exhibit D001 (ignitability) or D002 (corrosivity) characteristics.
Decision matrix for the segregation and disposal of piperidine/pyridine waste.
Step-by-Step Disposal Methodology
-
Compatibility Verification via Log Review: Before adding waste to a liquid waste carboy, review the attached waste log.
-
Causality & Validation: This step self-validates the absence of strong acids or alkylating agents in the container, ensuring that the addition of the basic 4-[(4-Methylpiperidin-1-yl)methyl]pyridine will not trigger an exothermic reaction or pressurize the vessel.
-
-
Containerization: Collect waste in high-density polyethylene (HDPE) or glass containers. Do not use metal containers.
-
Causality & Validation: Amines can react with and degrade certain metals over time. HDPE or glass ensures long-term structural integrity of the waste vessel.
-
-
Headspace Allocation: Fill the waste container to no more than 80% capacity.
-
Causality & Validation: Leaving 20% headspace accommodates vapor pressure expansion due to ambient temperature fluctuations, preventing catastrophic container rupture.
-
-
Labeling and Routing: Clearly label the container as "Hazardous Waste: Toxic/Flammable Amine" with the full chemical name. Route to Environmental Health and Safety (EHS) for high-temperature rotary kiln incineration (820°–1,600°C), which is the.
Spill Response & Decontamination Methodology
In the event of a spill, standard cleaning protocols are insufficient and potentially dangerous. Follow this chemically-grounded response plan:
Step-by-Step Spill Response
-
Perimeter Establishment & Evacuation: Immediately evacuate non-essential personnel and allow the fume hood/room ventilation to clear residual vapors for 5 minutes.
-
Inert Absorption: Cover the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or diatomaceous earth.
-
Causality & Validation: Never use combustible materials like paper towels. Because the compound is highly flammable, paper towels act as wicks, drastically increasing the surface area and creating an immediate fire hazard.
-
-
Acidic Neutralization: Carefully sweep the saturated absorbent into a compatible solid waste container using non-sparking tools. Decontaminate the spill surface with a dilute, mild acid (e.g., 5% acetic acid), followed by soap and water.
-
Causality & Validation: The mild acid converts volatile, lipophilic free-base amines into non-volatile, water-soluble salts. This chemical transformation self-validates the elimination of the inhalation hazard and allows for safe, final surface wiping.
-
References
-
Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]
-
Defining Hazardous Waste: Listed Wastes (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Occupational Safety and Health Guidelines for Pyridine Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
PubChem Compound Summary for Piperidine Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Mastering the Safe Handling of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, practical information for the safe handling and disposal of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine, a substituted pyridine derivative. By understanding the inherent hazards and adhering to the robust protocols outlined below, we can ensure a safe laboratory environment while advancing our scientific endeavors.
Understanding the Hazard Profile
Hazard Classification Summary for Structurally Similar Pyridine Derivatives
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Can cause skin irritation, redness, and in some cases, burns.[3][4] | Dermal contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[3][4][5] | Eye contact |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Ingestion, Dermal contact, Inhalation |
| Respiratory Tract Irritation | Vapors may cause irritation to the respiratory system.[3][5] | Inhalation |
| Flammability | Pyridine derivatives can be flammable, with vapors forming explosive mixtures with air.[3][6][7][8] | Heat, sparks, open flames |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.[1][9] The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure.
Recommended PPE
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[1][9] Butyl rubber gloves are also a good option.[10] | Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.[1][10] |
| Eye Protection | Chemical splash goggles.[1][9] A face shield may be necessary for splash hazards.[3] | Protects eyes from splashes and vapors that can cause serious irritation or damage.[1][3][9] |
| Body Protection | A fully-buttoned lab coat.[1][9] | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside of a fume hood or if dusts are generated.[5][8][11] | Protects against the inhalation of harmful vapors or aerosols. |
Safe Handling Protocol: A Step-by-Step Approach
Adherence to a strict operational workflow is critical for minimizing risk. The following protocol outlines the essential steps for the safe handling of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of 4-[(4-Methylpiperidin-1-yl)methyl]pyridine.
Step 1: Preparation
-
Ventilation is Key: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][9][12] This is the most critical engineering control to prevent the inhalation of vapors.
-
Gather Your PPE: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible.[12][13][14] Also, ensure a spill kit is available.[9][12]
-
Clear the Workspace: Remove any unnecessary items from the work area to prevent clutter and potential cross-contamination.[12]
Step 2: Handling
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Keep containers tightly closed when not in use to minimize the release of vapors.[1]
-
Avoid Inhalation and Contact: Do not breathe in vapors and avoid contact with skin and eyes.[12][15]
-
No Food or Drink: It is strictly prohibited to eat, drink, or smoke in the laboratory where this chemical is being handled.[1][7][12][15]
Step 3: Post-Handling
-
Decontamination: Thoroughly wash your hands and any exposed skin with soap and water after handling the chemical.[12]
-
Remove PPE: Remove your lab coat and gloves before leaving the laboratory. Contaminated clothing should be washed before reuse.[12]
Spill and Emergency Procedures
In the event of a spill or exposure, a swift and correct response is vital.
Spill Response
-
Small Spills: For minor spills, use an absorbent material like sand or vermiculite to contain it.[9][12] Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Large Spills: In the case of a large spill, evacuate the area and alert your institution's environmental health and safety department immediately.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1][13]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of water.[1][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store 4-[(4-Methylpiperidin-1-yl)methyl]pyridine in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][9][16]
-
Keep the container tightly closed to prevent the absorption of moisture and the release of vapors.[1][16]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[13]
Disposal Plan
-
Waste Segregation: All waste containing 4-[(4-Methylpiperidin-1-yl)methyl]pyridine must be collected in a designated, sealed, and properly labeled hazardous waste container.[12]
-
Regulatory Compliance: Do not pour waste down the drain.[12] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Professional Disposal: Contact a licensed professional waste disposal service for proper disposal.[12]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Retrieved from [Link]
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12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
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Safety Data Sheet: pyridine. Chemos GmbH&Co.KG. Retrieved from [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. Retrieved from [Link]
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Safety Data Sheet. Retrieved from [Link]
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ICSC 0803 - 4-METHYLPYRIDINE. INCHEM. Retrieved from [Link]
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Safety Data Sheet. Retrieved from [Link]
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4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]
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Pyridine Standard Operating Procedure. Retrieved from [Link]
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Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
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MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]
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4-(4-Methylpiperidin-1-yl)pyridine. SQUARIX. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
